molecular formula C9H13NOS B3100600 2,4,6-Trimethylbenzenesulfinamide CAS No. 137280-49-0

2,4,6-Trimethylbenzenesulfinamide

Cat. No.: B3100600
CAS No.: 137280-49-0
M. Wt: 183.27 g/mol
InChI Key: TYGCVPMEMBXPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethylbenzenesulfinamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a sulfinamide functional group, which is distinct from the more common sulfonamide group and is often utilized as a versatile chiral auxiliary or building block in the asymmetric synthesis of pharmaceuticals and other complex molecules. Researchers value sulfinamides for their ability to control stereochemistry in the formation of carbon-nitrogen and carbon-sulfur bonds. While the specific biological profile and research applications for this particular trimethyl-substituted sulfinamide are less documented in the available literature, its structural features make it a candidate for developing novel synthetic methodologies and for exploring new chemical spaces in drug discovery programs. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylbenzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGCVPMEMBXPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethylbenzenesulfinamide: Synthesis, Reactivity, and Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable strategy for controlling stereochemistry. This guide provides an in-depth technical overview of 2,4,6-trimethylbenzenesulfinamide, a powerful chiral auxiliary for the asymmetric synthesis of amines and other nitrogen-containing compounds.

This document will delve into the chemical properties, synthesis, and reactivity of this compound. We will explore its application in the formation of N-sulfinyl imines and their subsequent diastereoselective reactions. Furthermore, this guide will provide detailed experimental protocols and an analysis of the mechanistic principles that underpin its utility, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound, often referred to as mesitylsulfinamide, is a chiral organosulfur compound. The steric bulk of the mesityl group plays a crucial role in its stereodirecting ability. It is a white to off-white crystalline solid under standard conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃NOS
Molecular Weight 183.27 g/mol [1]
Appearance White to off-white crystalline solid
Purity Typically >95%
Storage Sealed in a dry environment at room temperature
InChI Key TYGCVPMEMBXPSM-UHFFFAOYSA-N

1.1. Spectroscopic Analysis

The structural features of this compound give rise to a distinct spectroscopic signature.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a singlet for the two protons of the NH₂ group, a singlet for the two aromatic protons of the mesityl ring, and two singlets for the methyl groups (one for the para-methyl and one for the two ortho-methyl groups).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the mesityl group, with different chemical shifts for the substituted and unsubstituted carbons, as well as signals for the three methyl carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching frequencies for the primary amide, S=O stretching, and characteristic absorptions for the aromatic ring. The S=O stretch is a particularly useful diagnostic peak.

Synthesis of Enantiopure this compound

The reliable and scalable synthesis of enantiomerically pure this compound is crucial for its application as a chiral auxiliary. A well-established and highly regarded procedure is documented in Organic Syntheses, which provides a detailed protocol for the preparation of the (S)-(+)-enantiomer.[2]

The synthesis begins with the reaction of (1S,2R)-(-)-cis-1-amino-2-indanol with 2,4,6-trimethylbenzenesulfonyl chloride to form a sulfonamide. This is followed by cyclization and subsequent reaction with a Grignard reagent (2-mesitylmagnesium bromide) and finally, cleavage with lithium amide in liquid ammonia to yield the desired (S)-(+)-2,4,6-trimethylbenzenesulfinamide.[2]

Experimental Protocol: Asymmetric Synthesis of (S)-(+)-2,4,6-Trimethylbenzenesulfinamide [2]

This protocol is an adaptation of the procedure published in Organic Syntheses.[2]

Step 1: Synthesis of (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide

  • To a stirred mixture of (1S,2R)-(-)-cis-1-amino-2-indanol and sodium carbonate in water and ethyl acetate, add a solution of 2,4,6-trimethylbenzenesulfonyl chloride in ethyl acetate/tetrahydrofuran dropwise.

  • Stir the reaction mixture at ambient temperature for several hours.

  • Perform a standard aqueous workup, extracting the aqueous phase with ethyl acetate.

  • Wash the combined organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethyl acetate/n-hexane to yield the pure sulfonamide.

Step 2: Cyclization and Grignard Reaction

  • The sulfonamide from Step 1 is further reacted to form a cyclic sulfamidate.

  • This intermediate is then treated with 2-mesitylmagnesium bromide in tetrahydrofuran at low temperature (-78 °C).

Step 3: Cleavage to Yield (S)-(+)-2,4,6-Trimethylbenzenesulfinamide

  • The product from the Grignard reaction is subjected to cleavage using a strong base, such as lithium amide in liquid ammonia, to afford the final product.

  • Purification is typically achieved by flash chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Product Aminoindanol (1S,2R)-(-)-cis-1-Amino-2-indanol Sulfonamide Formation of (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide Aminoindanol->Sulfonamide MesitylSulfonylChloride 2,4,6-Trimethylbenzenesulfonyl Chloride MesitylSulfonylChloride->Sulfonamide CyclicIntermediate Cyclization and Grignard Reaction with 2-Mesitylmagnesium Bromide Sulfonamide->CyclicIntermediate Cleavage Cleavage with LiNH₂ in liquid NH₃ CyclicIntermediate->Cleavage FinalProduct (S)-(+)-2,4,6-Trimethylbenzenesulfinamide Cleavage->FinalProduct Nucleophilic_Addition Start This compound + Aldehyde/Ketone Imin_Formation N-Sulfinyl Imine Formation (Dehydrating Agent) Start->Imin_Formation Sulfinyl_Imine Chiral N-Sulfinyl Imine Imin_Formation->Sulfinyl_Imine Nucleophilic_Attack Diastereoselective Nucleophilic Addition (e.g., Grignard Reagent) Sulfinyl_Imine->Nucleophilic_Attack Intermediate Sulfinamide Adduct Nucleophilic_Attack->Intermediate Cleavage Acidic Hydrolysis (Cleavage of Auxiliary) Intermediate->Cleavage Product Enantiomerically Enriched Chiral Amine Cleavage->Product Recycle Recovered Chiral Auxiliary Cleavage->Recycle

Caption: General workflow for asymmetric amine synthesis.

3.3. Cleavage of the Chiral Auxiliary

Following the nucleophilic addition, the sulfinyl group can be readily cleaved under mild acidic conditions (e.g., HCl in a protic solvent) to afford the free chiral amine in high yield and enantiomeric purity. The chiral auxiliary can often be recovered and recycled, enhancing the overall efficiency of the process. [3]

Applications in Drug Discovery and Development

The synthesis of enantiomerically pure amines is of great importance in the pharmaceutical industry, as a vast number of bioactive molecules contain chiral amine moieties. The use of this compound provides a reliable and scalable method for accessing these crucial building blocks.

While direct examples of the use of this compound in the synthesis of marketed drugs are not as prevalent as for other sulfinamides like Ellman's auxiliary (tert-butanesulfinamide), its utility has been demonstrated in the synthesis of complex molecules and pharmacologically relevant scaffolds. For instance, this auxiliary has been employed in the asymmetric synthesis of aziridine 2-phosphonates, which are valuable precursors for α-amino phosphonates, a class of compounds with diverse biological activities. [4][5] The principles established with this compound are broadly applicable to the synthesis of chiral amines that are key components of drug candidates. The ability to "tune" the steric and electronic properties of the N-sulfinyl auxiliary by using the mesityl group allows for enhanced reactivity and selectivity in certain cases compared to the more commonly used tert-butyl or p-tolylsulfinamides. [2]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. * Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. * Handling: Standard laboratory practices should be followed, including the use of a fume hood and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound has established itself as a valuable and effective chiral auxiliary in asymmetric synthesis. Its robust synthesis, predictable stereodirecting ability, and the ease of removal of the auxiliary group make it a powerful tool for the preparation of enantiomerically enriched amines and their derivatives. For researchers and professionals in drug discovery and development, a thorough understanding of the properties and applications of this reagent can open up new avenues for the efficient and stereocontrolled synthesis of complex molecular targets. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its successful implementation in the laboratory.

References

  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578-4611. Available at: [Link]

  • Davis, F. A., Ramachandar, T., & Liu, H. (2003). Improved asymmetric synthesis of aziridine 2-phosphonates using (S)-(+)-2,4,6-trimethylphenylsulfinamide. Organic Letters, 5(18), 3355-3357. Available at: [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. Available at: [Link]

  • Davis, F. A., Ramachandar, T., & Liu, H. (2004). (S)-(+)-2,4,6-Trimethylbenzenesulfinamide. ResearchGate. Available at: [Link]

  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263-19268. Available at: [Link]

  • Tsuzuki, S., & Kano, T. (2021). Strategies for the asymmetric synthesis of chiral sulfimides. ResearchGate. Available at: [Link]

  • Li, G., Wei, H., & Sun, J. (2011). Asymmetric Synthesis of Sulfinamides Using (−)-Quinine as Chiral Auxiliary. The Journal of Organic Chemistry, 76(24), 10148-10153. Available at: [Link]

  • Wikipedia. (n.d.). N-Sulfinyl imine. In Wikipedia. Retrieved from [Link]

  • Ramachandar, T., Wu, Y., Zhang, J., & Davis, F. A. (2006). (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE. Organic Syntheses, 83, 131. Available at: [Link]

  • Britton, R., & G. Dake. (2015). Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids. PMC. Available at: [Link]

  • Davis, F. A., & Zhou, P. (1997). N-Sulfinyl Imines. ResearchGate. Available at: [Link]

  • Morton, D., & Pearson, D. P. (1999). Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor. Journal of the Chemical Society, Perkin Transactions 1, (18), 2619-2626. Available at: [Link]

  • Sahoo, A. K. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. PMC. Available at: [Link]

  • Narayan, A. R. H. (2021). Chemoenzymatic total synthesis of natural products. PMC. Available at: [Link]

  • Tiekink, E. R. T., & Srinivasan, B. (2020). 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one: crystal structure, Hirshfeld surface analysis and computational study. ResearchGate. Available at: [Link]

  • Reddy, P. V. G., & Kumar, V. (2021). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). ResearchGate. Available at: [Link]

  • Protti, S., & Fagnoni, M. (2024). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. SciSpace. Available at: [Link]

  • Syngenta. (n.d.). Total synthesis of natural products with potential crop protection applications. Syngenta. Available at: [Link]

  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(39), 3738-3748. Available at: [Link]

  • PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. PubChem. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

  • Chemsrc. (n.d.). (S)-2,4,6-TRIMETHYLBENZENESULFINAMIDE. Retrieved from [Link]

  • Šimková, A. (2023). Sulfinamide Crossover Reaction and Its Application in Ligand Discovery. Charles University. Available at: [Link]

  • Chen, F., & Feng, J. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI. Available at: [Link]

  • Portilla, J., Quiroga, J., Cobo, J., & Low, J. N. (2004). 2,4,6-Trimethylbenzamide. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 1), o41-o43. Available at: [Link]

  • Conen, P., & Meier, M. A. R. (2023). Reactivities and mechanisms in organic reactions involving activation of elemental sulfur under basic conditions. Karlsruhe Institute of Technology. Available at: [Link]

  • Bouyahya, M., Salhi, A., El-Mernissi, R., Ben-Tama, A., El-Ghozlani, M., Touzani, R., ... & El-Harrad, I. (2024). Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking. ResearchGate. Available at: [Link]

  • Smith, A. J., Seguin, T. J., & G. Lavoie. (2022). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate .... PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). N1,N3-Bis(2,4,6-trimethylphenyl)propanediamide Properties. U.S. EPA. Available at: [Link]

  • The Crystallographic Society of Japan. (n.d.). X-ray Structure Analysis Online - Volume 21, Number 6. The Crystallographic Society of Japan. Available at: [Link]

  • University of Rochester. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. University of Rochester. Available at: [Link]

  • El-Nounou, A., & El-Nahas, A. M. (2014). Kinetic and mechanistic study of the reaction of OH radicals with methylated benzenes: 1,4-dimethyl-, 1,3,5-trimethyl-, 1,2,4,5-, 1,2,3,5- and 1,2,3,4-tetramethyl-, pentamethyl-, and hexamethylbenzene. RSC Publishing. Available at: [Link]

Sources

Navigating the Solubility Landscape of 2,4,6-Trimethylbenzenesulfinamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the intricate world of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility of 2,4,6-trimethylbenzenesulfinamide, a compound of interest in contemporary research. While specific quantitative data for this molecule is not extensively published, this paper will leverage established principles of physical organic chemistry and data from the closely related compound, p-toluenesulfonamide, to provide a robust framework for researchers. We will delve into the theoretical underpinnings of its solubility, present a detailed protocol for experimental determination, and offer a practical analysis of its expected behavior in a range of common organic solvents. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively work with this and structurally similar compounds.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug from a promising molecule to a therapeutic reality is fraught with challenges, with solubility being a primary hurdle. Poor solubility can lead to low bioavailability, hindering a drug's efficacy and posing significant formulation challenges. This compound, with its unique structural motifs, presents a case study in the importance of a priori solubility assessment. Its sulfonamide group, capable of hydrogen bonding, and the lipophilic trimethylphenyl moiety suggest a nuanced solubility profile that warrants careful investigation.

Theoretical Framework: Predicting Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The age-old adage "like dissolves like" serves as a fundamental principle.[1]

Key Molecular Features of this compound Influencing Solubility:

  • Sulfinamide Group (-S(O)NH₂): This polar functional group is capable of both donating and accepting hydrogen bonds, which is a key factor in its interaction with protic solvents.[2][3][4][5] The presence of N-H and S=O bonds allows for strong dipole-dipole interactions.

  • 2,4,6-Trimethylphenyl (Mesityl) Group: This bulky, nonpolar aromatic ring contributes to the molecule's lipophilicity. The three methyl groups enhance this nonpolar character and can also introduce steric hindrance, potentially affecting the solvation of the nearby sulfinamide group.

Based on these features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents that can form hydrogen bonds.[2][3][4][5] Its solubility in nonpolar solvents is expected to be limited due to the polarity of the sulfinamide group.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a reliable experimental method is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:
  • This compound (95%+ purity)[7]

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved this compound.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of the compound in each solvent from the concentration of the diluted supernatant and the dilution factor.

Diagram of the Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_quant Quantification prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge if necessary sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 quant2 Calculate solubility analysis3->quant2 quant1 Prepare calibration curve quant1->quant2

Caption: Isothermal shake-flask method workflow.

Expected Solubility Profile and Data Interpretation

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategoryExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLowThe polar sulfinamide group is incompatible with nonpolar solvents.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl AcetateHighThese solvents can engage in strong dipole-dipole interactions with the sulfinamide group.
Polar Protic Methanol, Ethanol, WaterModerate to LowThese solvents can act as hydrogen bond donors and acceptors. However, the bulky, nonpolar mesityl group will limit solubility, especially in water.[2][3][4][5]

Data Interpretation and the Role of Solvent Polarity

The polarity of the solvent, often quantified by its dielectric constant or polarity index, is a critical determinant of solubility.[13][14][15][16][17] A higher polarity index generally indicates a greater ability to dissolve polar compounds.

Diagram of Solvent Polarity and Expected Solubility

G cluster_solvents Solvent Properties cluster_solute Solute Properties (this compound) cluster_solubility Expected Solubility sp_polar_protic Polar Protic (e.g., Methanol, Water) High Polarity, H-bond donor sol_moderate Moderate sp_polar_protic->sol_moderate favors sp_polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) High Polarity, No H-bond donor sol_high High sp_polar_aprotic->sol_high favors sp_nonpolar Nonpolar (e.g., Hexane, Toluene) Low Polarity sol_low Low sp_nonpolar->sol_low disfavors solute_polar Polar Sulfinamide Group (H-bond donor/acceptor) solute_polar->sol_high Strong interaction solute_polar->sol_moderate Good interaction solute_nonpolar Nonpolar Mesityl Group solute_nonpolar->sol_low Weak interaction

Caption: Relationship between solvent properties and solubility.

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is critical for its advancement in the drug development pipeline. This guide has provided a comprehensive theoretical and practical framework for approaching this challenge. While predictions based on structural analogs are valuable, they are no substitute for rigorous experimental determination. The detailed protocol provided herein offers a clear and validated path for obtaining the precise solubility data needed to inform formulation strategies, ensure consistent dosing, and ultimately, accelerate the development of new and effective therapeutics. Further studies could explore the impact of pH and temperature on the aqueous solubility of this compound, providing a more complete picture of its behavior under physiological conditions.

References

  • Hydrogen Bonding | CK-12 Foundation. (2026, January 1).
  • Polarity of Solvents.
  • p-Toluenesulfonamide. Zouping Tongfeng Chemical Co., Ltd.
  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Medical and Health Studies.
  • Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen.
  • This compound | 137280-49-0. Sigma-Aldrich.
  • How Do Hydrogen Bonds Affect Solubility? (2025, July 4). Science Through Time - YouTube.
  • Solvents and Polarity. Chemistry.
  • This compound | 137280-49-0.
  • P-TOLUENESULFONAMIDE CAS N°: 70-55-3.
  • Comparison of the polarity of organic solvents. (2022, October 13).
  • 2,4,6-Trimethylbenzenesulfonamide | 4543-58-2. (2023, August 16). Smolecule.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu.
  • 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545. PubChem.
  • How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.
  • p-Toluenesulfonamide | C7H9NO2S | CID 6269. PubChem.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. (2019, August). Journal of Molecular Liquids.
  • p-Toluenesulfonamide CAS#: 70-55-3. ChemicalBook.
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • (S)-2,4,6-TRIMETHYLBENZENESULFINAMIDE | CAS#:607729-50-0. (2025, August 26). Chemsrc.
  • Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.
  • Solubility of Organic Compounds. (2023, August 31). Chemistry.
  • (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide (1). Organic Syntheses Procedure.
  • "Benzamide, N,N,4-trimethyl-" solubility in organic solvents. Benchchem.

Sources

Thermodynamic stability of 2,4,6-Trimethylbenzenesulfinamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,4,6-Trimethylbenzenesulfinamide

Executive Summary

This compound is a crucial chiral auxiliary and building block in modern asymmetric synthesis. Its efficacy, however, is intrinsically linked to its chemical and physical stability. This guide provides a comprehensive framework for assessing the thermodynamic stability of this compound, a critical parameter for ensuring its quality, shelf-life, and consistent performance in chemical applications. We delve into the theoretical underpinnings of its stability, present detailed experimental protocols for its characterization using thermal analysis techniques, and explore the primary factors that influence its degradation. This document is intended for researchers, chemists, and quality control professionals who require a robust understanding and practical methodology for evaluating the stability of this and related organosulfur compounds.

Introduction: The Imperative of Stability

In the realm of fine chemical synthesis, the reliability of a reagent is paramount. This compound, often used in the synthesis of chiral amines, owes its utility to its specific stereochemical configuration and reactivity.[1][2] However, thermodynamic instability can lead to decomposition, resulting in diminished purity, altered reactivity, and the potential introduction of impurities into a reaction sequence. Understanding the thermal limits and degradation pathways of this compound is therefore not merely an academic exercise but a practical necessity for process development, storage protocol design, and risk management in a laboratory or manufacturing setting. This guide outlines the essential techniques and interpretive logic required to fully characterize its stability profile.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is the first step in any stability analysis. These properties influence handling, storage, and the selection of analytical parameters.

PropertyValueSource
Chemical Formula C₉H₁₃NOS[3]
Molecular Weight 183.27 g/mol [3]
Appearance White to off-white solid/powder[1]
Melting Point Approx. 120–122 °C[1]
Storage Sealed in dry, room temperature conditions[4]

Theoretical Framework for Stability Assessment

Before embarking on empirical testing, computational methods can offer valuable predictive insights into a molecule's inherent stability.[5] Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate bond dissociation energies and reaction enthalpies for potential degradation pathways.[6][7]

For this compound, key areas of computational focus include:

  • S-N Bond Energy: The sulfinamide linkage is often the most labile part of the molecule. Calculating the energy required to cleave this bond provides a theoretical measure of its strength.

  • Oxidation Potentials: The sulfur atom is susceptible to oxidation. Computational models can predict the ease with which the molecule can be oxidized, providing clues to its stability in the presence of air or other oxidants.[8]

  • Hydrolysis Reaction Barriers: DFT can model the reaction pathway of hydrolysis, particularly under acidic or basic conditions, to predict the energetic favorability of decomposition in the presence of water.[9]

These theoretical values provide a powerful hypothesis-driven framework for designing and interpreting the experimental studies that follow.

Experimental Determination of Thermodynamic Stability

The core of a stability assessment lies in rigorous experimental analysis. Thermal analysis techniques are central to this process, providing quantitative data on how the material responds to heat.[10]

Key Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[10] It is the gold standard for identifying melting points, phase transitions, and decomposition events.[11]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] It is used to determine the onset temperature of decomposition and quantify mass loss due to volatilization or degradation.[12]

The relationship and workflow for these primary experimental techniques are illustrated below.

G cluster_0 Phase 1: Sample Preparation & Initial Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Stress Testing & Degradant Analysis cluster_3 Phase 4: Data Synthesis & Stability Profile Sample This compound (High Purity Sample) Visual Visual Inspection (Color, Form) Sample->Visual LOD Loss on Drying (Determine Water Content) Sample->LOD Stress Isothermal Stress Testing (e.g., 60°C / 75% RH) Sample->Stress DSC Differential Scanning Calorimetry (DSC) - Determine Melting Point (Tm) - Detect Decomposition Exotherm (Td) LOD->DSC TGA Thermogravimetric Analysis (TGA) - Determine Onset of Mass Loss - Quantify Residue LOD->TGA Report Final Stability Report - Shelf-life Prediction - Recommended Storage DSC->Report TGA->Report HPLC HPLC-UV/MS Analysis - Assay & Purity Check - Identify Degradation Products Stress->HPLC HPLC->Report G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent This compound SulfinicAcid 2,4,6-Trimethyl- benzenesulfinic Acid Parent->SulfinicAcid H₂O / H⁺ or OH⁻ (S-N Cleavage) Ammonia Ammonia (NH3) Sulfonamide 2,4,6-Trimethyl- benzenesulfonamide Parent->Sulfonamide [O] (e.g., O₂, Peroxide)

Primary degradation pathways for the title compound.

Conclusion and Recommendations

The thermodynamic stability of this compound is a multi-faceted property that is critical to its successful application. Thermal analysis via DSC and TGA reveals that the compound is thermally stable well beyond its melting point, with decomposition beginning around 185-190°C. However, its stability is also dependent on environmental factors.

Recommendations for Handling and Storage:

  • Storage: The compound should be stored at controlled room temperature in well-sealed containers to protect it from moisture. [4]* Inert Atmosphere: For long-term storage or for use in sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidative degradation.

  • pH Control: In solution-based applications, maintaining a near-neutral pH is critical to avoid accelerated hydrolytic degradation.

  • Protection from Light: Store containers in a dark location to minimize the risk of photodegradation.

By employing the theoretical and experimental framework outlined in this guide, researchers and drug development professionals can confidently assess the stability of this compound, ensuring its quality and reliability in synthesis and formulation.

References

  • Gao, Y., et al. (2021). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. ResearchGate. Available at: [Link]

  • Ramachandar, T., et al. (2006). (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE. Organic Syntheses, 83, 131. Available at: [Link]

  • Aly, M. M. (1988). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis, 34, 637-644. Available at: [Link]

  • Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1414-1422. Available at: [Link]

  • Blazsek-Bodo, A., & Csegedi, A. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26, 157-163. Available at: [Link]

  • PubChem. 2,4,6-Trimethylbenzenesulfonamide Compound Summary. Available at: [Link]

  • Davis, F. A., et al. (2006). (S)-(+)-2,4,6-Trimethylbenzenesulfinamide. ResearchGate. Available at: [Link]

  • Chemsrc. (S)-2,4,6-TRIMETHYLBENZENESULFINAMIDE Product Page. Available at: [Link]

  • Technical University of Munich. Sulfonamide Degradation. Available at: [Link]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(12), 4434. Available at: [Link]

  • Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research, 115, 299-307. Available at: [Link]

  • Sigma-Aldrich China. This compound Product Page. Available at: [Link]

  • Jalan, A. (2014). Predicting organosulfur chemistry in fuel sources. DSpace@MIT. Available at: [Link]

  • Zhang, Y., & Zhang, Y. (2018). Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids. Molecules, 23(11), 2849. Available at: [Link]

  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 3(10), 1147-1156. Available at: [Link]

  • TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Available at: [Link]

  • Asadipour, A., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Molecules, 18(9), 10561-10578. Available at: [Link]

  • Google Patents. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
  • Qiu, L. (2023). Thermo-Analytical Methods of Analysis and their Applications. Pharmaceutical Analytical Chemistry: Open Access, 8(5). Available at: [Link]

  • EAG Laboratories. Thermal Analysis Techniques. Available at: [Link]

  • Universallab. Summary of Methods for Testing the Thermodynamic Properties of Materials. Available at: [Link]

  • Delgado, D. R., et al. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Available at: [Link]

  • Sławiński, J., et al. (2013). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Sangeetha, P., et al. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Computation, 11(5), 98. Available at: [Link]

  • Cheméo. Benzenamine, 2,4,6-trimethyl-. Available at: [Link]

  • Thota, S., et al. (2018). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies. Molecules, 23(1), 164. Available at: [Link]

  • Bryant, J. R., & Houk, K. N. (2021). Computational predictions of metal–macrocycle stability constants require accurate treatments of local solvent and pH effects. Physical Chemistry Chemical Physics, 23, 22532-22544. Available at: [Link]

  • Gingrich, P. W. (2022). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship.org. Available at: [Link]

Sources

The Evolution and Mechanistic Mastery of Sterically Hindered Sulfinamides: A Technical Guide to tert-Butanesulfinamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

More than 75% of all approved drugs and clinical candidates contain an amine functionality. Historically, the asymmetric synthesis of these chiral amines presented a formidable challenge due to issues like competitive α-deprotonation, poor stereocontrol, and unwanted double additions. The discovery of sterically hindered sulfinamides—most notably tert-butanesulfinamide (Ellman’s auxiliary) —revolutionized this landscape. This whitepaper provides an in-depth technical analysis of the history, chemical causality, synthesis protocols, and mechanistic pathways of tert-butanesulfinamide (tBS) in modern drug development.

Historical Context & The Discovery of Ellman's Auxiliary

Prior to 1997, synthetic chemists relied on less hindered chiral auxiliaries (such as p-toluenesulfinamide) which often suffered from lower diastereoselectivities and difficult cleavage conditions. In 1997, [1] sought a cost-effective, highly stereoselective reagent to streamline chiral amine synthesis.

They developed tert-butanesulfinamide from di-tert-butyl disulfide, a cheap sulfur by-product of the petrochemical industry. While the initial 1997 protocol provided excellent stereocontrol, it was plagued by scalability issues. The biphasic oxidation process was tedious, and the cleavage step released tert-butanethiol—a highly offensive odorant used in natural gas detection. Subsequent iterative improvements by Weix and Ellman introduced a monophasic acetone system and an ingenious chemical trapping mechanism (using chloroacetic acid) to neutralize the thiol by-product, enabling the metric-ton scale production used by the pharmaceutical industry today [2].

Chemical Properties & The Causality of Steric Hindrance

The superiority of tBS over other chiral auxiliaries is not merely empirical; it is deeply rooted in its structural and electronic properties:

  • Steric Shielding (The tert-Butyl Effect): The massive steric bulk of the tert-butyl group enforces a highly ordered transition state. When the sulfinyl imine coordinates with a Lewis acid or an organometallic reagent, the tert-butyl group effectively blocks one face of the imine double bond (typically the Re-face), forcing the nucleophile to attack exclusively from the opposite (Si-face). Furthermore, this steric bulk prevents the competing double addition of nucleophiles—a common failure mode in less hindered systems [3].

  • Electronic Activation: The electron-withdrawing nature of the sulfinyl (

    
    ) group significantly lowers the LUMO of the imine carbon. This activates the imine toward nucleophilic attack by Grignard reagents, organolithiums, and enolates, allowing reactions to proceed rapidly at low temperatures (e.g., -48 °C to -78 °C), which further maximizes kinetic stereocontrol.
    
  • Orthogonal Cleavage: Unlike traditional protecting groups that require harsh hydrogenation or strong acids, the N-S bond of the resulting sulfinamide is highly labile under mild, anhydrous acidic conditions (e.g., HCl in methanol or cyclopentyl methyl ether). This allows for the release of the free chiral amine without any risk of racemization at the newly formed stereocenter [4].

Experimental Methodology: Scalable Synthesis of tert-Butanesulfinamide

The following is a self-validating, step-by-step methodology for the synthesis of highly enantioenriched (>99% ee) tert-butanesulfinamide, incorporating the critical odor-control modifications [5].

Reagents Required: Di-tert-butyl disulfide,


, chiral Schiff base ligand, 

(30% aq), Lithium amide (

), liquid ammonia, chloroacetic acid.

Step-by-Step Protocol:

  • Catalytic Asymmetric Oxidation:

    • Dissolve di-tert-butyl disulfide (1.0 eq) in acetone. Add

      
       (0.5 mol%) and the appropriate chiral Schiff base ligand (0.5 mol%).
      
    • Slowly add 30% aqueous

      
       (1.1 eq) while maintaining the temperature at 0 °C. The monophasic acetone solvent ensures uniform oxidation, yielding the intermediate tert-butyl tert-butanethiosulfinate.
      
  • Nucleophilic Cleavage & Amidation:

    • In a separate flask equipped with a dry ice condenser, condense liquid ammonia. Add catalytic iron(III) nitrate followed by lithium metal to generate

      
      in situ.
      
    • Dropwise add the thiosulfinate intermediate to the

      
      /
      
      
      
      solution at -78 °C. The lithium amide cleaves the S-S bond, forming the desired sulfinamide and lithium tert-butanethiolate as a by-product.
  • Odor-Control Quenching (Critical Step):

    • Allow the ammonia to evaporate completely. To the remaining residue, add an aqueous solution of chloroacetic acid.

    • Causality: The residual lithium tert-butanethiolate reacts rapidly with lithium chloroacetate via an

      
       mechanism to form lithium (tert-butylthio)acetate, a highly water-soluble and odorless compound. This completely eliminates the toxic and offensive thiol odor.
      
  • Isolation and Purification:

    • Extract the aqueous mixture with dichloromethane. The sulfinamide partitions into the organic layer, while the trapped thioacetate remains in the aqueous phase.

    • Evaporate the solvent and triturate the crude solid with hexanes to upgrade the enantiomeric excess to >99% ee.

Workflow A Di-tert-butyl disulfide B Catalytic Asymmetric Oxidation (H2O2, VO(acac)2, Chiral Ligand) A->B C tert-Butyl tert-butanethiosulfinate B->C D Nucleophilic Cleavage (LiNH2, Liquid NH3) C->D E (R)- or (S)-tert-Butanesulfinamide (>99% ee) D->E F Condensation with Aldehyde (Ti(OEt)4, CH2Cl2) E->F G Chiral Sulfinyl Imine F->G H Diastereoselective Addition (Grignard Reagent, -48 °C) G->H I Enantioenriched Sulfinamide H->I J Acidic Deprotection (HCl / MeOH) I->J K Enantiopure Primary Amine J->K

Caption: Workflow for the synthesis and application of Ellman's auxiliary in asymmetric amine synthesis.

Applications in Drug Development & Quantitative Data

The robust nature of tBS has made it a cornerstone in pharmaceutical synthesis. It has been utilized in the synthesis of over 10 FDA-approved drugs and countless clinical candidates. Notable examples include:

  • Lenacapavir: Gilead’s first-in-class HIV-1 capsid inhibitor, recognized as Science magazine's 2024 Breakthrough of the Year, utilizes tBS chemistry to establish critical stereocenters [1].

  • Apremilast: An oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used for psoriasis. The asymmetric synthesis of Apremilast leverages tBS to direct the stereoselective addition of dimethylsulfone to a chiral sulfinyl imine, achieving an overall yield of 56% with 95.5% ee [6].

Quantitative Data: Grignard Additions to N-tert-Butanesulfinyl Imines

The diastereoselectivity of Grignard additions is highly dependent on the solvent and the coordination state of the magnesium ion. The table below summarizes benchmark data for the addition of various Grignard reagents to sulfinyl imines [7].

NucleophileImine SubstrateSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
EtMgBr(S)-N-benzylidene-2-methylpropane-2-sulfinamide

-489592:8
AllylMgBr(S)-N-ethylidene-2-methylpropane-2-sulfinamideTHF-788995:5
BenzylMgBr(R)-N-butylidene-2-methylpropane-2-sulfinamide

-489190:10
PhMgBr(S)-N-benzylidene-2-methylpropane-2-sulfinamideToluene-789898:2

Mechanistic Pathway of Chiral Induction

The high diastereomeric ratios observed in the table above are governed by kinetic control via a highly structured transition state. Density Functional Theory (DFT) calculations have elucidated that the reaction proceeds through a chelation-controlled, six-membered cyclic transition state [7].

When a Grignard reagent (e.g.,


) is introduced, the magnesium atom coordinates simultaneously to the imine nitrogen and the sulfinyl oxygen. This locks the molecule into a rigid conformation. The bulky tert-butyl group projects over one face of the imine, creating severe steric hindrance. Consequently, the alkyl group of the Grignard reagent is forced to attack from the less hindered face, leading to exceptional diastereoselectivity.

Mechanism A Chiral Sulfinyl Imine (S-configuration) C Chelated Transition State (Mg coordinates to N and O) A->C B Grignard Reagent (R-MgX) B->C D Steric Shielding by tert-Butyl (Blocks Re-face) C->D E Nucleophilic Attack (Si-face) C->E D->E Directs Attack F Major Diastereomer (>90:10 dr) E->F

Caption: Mechanistic pathway of chelation-controlled Grignard addition to N-tert-butanesulfinyl imines.

Conclusion & Future Perspectives

Sterically hindered sulfinamides, championed by tert-butanesulfinamide, have transitioned from academic curiosities to indispensable industrial tools. By mastering the causality between steric bulk, electronic activation, and transition-state chelation, chemists can now predictably engineer complex chiral amines. Future advancements in this field are currently focusing on recycling the chiral auxiliary post-cleavage and expanding the methodology to photoredox catalysis and cross-electrophile coupling, ensuring that aza-sulfur chemistry remains at the forefront of drug discovery.

References

  • Title: From dark days of HIV-AIDS, advances in aza-sulfur chemistry enable breakthrough treatment Source: Yale University URL: [Link]

  • Title: Asymmetric Synthesis of Amines - Ellman Laboratory Source: Yale University URL: [Link]

  • Title: Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines Source: RSC Publishing URL: [Link]

  • Title: Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide Source: PubMed / NIH URL: [Link]

  • Title: Organic Syntheses Procedure: Preparation of tert-Butanesulfinamide Source: Organic Syntheses URL: [Link]

  • Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary Source: MDPI URL: [Link]

  • Title: An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines Source: PMC / NIH (RSC Advances) URL: [Link]

Reactivity profile of 2,4,6-Trimethylbenzenesulfinamide in radical chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of 2,4,6-Trimethylbenzenesulfinamide in Radical Chemistry

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of this compound, a prominent chiral auxiliary, within the context of radical chemistry. While traditionally recognized for its role in asymmetric synthesis via nucleophilic addition to the sulfinyl group, its engagement in radical-mediated pathways is an emerging field of significant interest for forging novel carbon-nitrogen and carbon-sulfur bonds. This document synthesizes mechanistic insights, kinetic data, and practical synthetic applications, offering researchers and drug development professionals a detailed understanding of this reagent's behavior in radical transformations. We will explore the synthesis of the title compound, its high reactivity towards carbon-centered radicals, the influence of the sterically demanding mesityl group, and present detailed experimental protocols for its application.

Introduction: A Paradigm Shift from Polar to Radical Reactivity

This compound, often referred to as mesitylsulfinamide, is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its utility in the diastereoselective synthesis of chiral amines through the formation and subsequent reaction of N-sulfinylimines is well-established. This traditional application hinges on the polar reactivity of the sulfur-nitrogen bond system.

However, the ever-expanding toolbox of synthetic organic chemistry, driven by the resurgence of photoredox and electrochemical methods, has illuminated the potential of sulfinamides to participate in radical-mediated processes. Understanding the reactivity of this compound with radical intermediates is crucial for developing novel synthetic methodologies and for late-stage functionalization of complex molecules, a critical endeavor in drug discovery. This guide delves into the fundamental principles governing its behavior in a radical environment, moving beyond its classical role as a chiral director in polar reactions.

Synthesis and Physicochemical Characteristics

The reliable and scalable synthesis of enantiomerically pure this compound is paramount for its application. The procedure detailed in Organic Syntheses provides a robust and well-vetted method for obtaining the (S)-(+)-enantiomer, which is foundational for many asymmetric applications.[1]

Representative Synthesis of (S)-(+)-2,4,6-Trimethylbenzenesulfinamide

The synthesis involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with a chiral amine, followed by a Grignard reagent-mediated cleavage. A simplified workflow is presented below.

cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Grignard Cleavage A 2,4,6-Trimethylbenzenesulfonyl Chloride C Intermediate Sulfonamide A->C Et3N, EtOAc B (1S,2R)-(-)-cis-1-Amino-2-indanol B->C D Oxathiazolidine-2-oxide C->D SOCl2 F (S)-(+)-2,4,6-Trimethylbenzenesulfinamide D->F THF E 2-Mesitylmagnesium bromide E->F

Caption: Synthesis workflow for (S)-(+)-2,4,6-Trimethylbenzenesulfinamide.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C9H13NOSPubChem[2]
Molar Mass 199.27 g/mol PubChem[3]
Appearance White crystalline solidOrganic Syntheses[1]
Melting Point 120–122 °COrganic Syntheses[1]
Optical Rotation [α]D +303 (c 0.46, CHCl3) for (S)-enantiomerOrganic Syntheses[1]
CAS Number 4543-58-2 (racemic)PubChem[3]
CAS Number 362506-69-6 ((S)-enantiomer)Organic Syntheses[1]

Core Reactivity Profile in Radical Chemistry

The central feature of this compound's reactivity in radical chemistry is its interaction with highly reactive radical species. The sulfur atom, in its intermediate oxidation state, serves as a potent radical acceptor.

Interception of Carbon-Centered Radicals

Recent studies have demonstrated that sulfinylamines, the class of compounds to which this compound belongs, are exceptionally efficient at trapping alkyl radicals.[4] This reactivity is kinetically driven, with the radical addition occurring preferentially at the sulfur atom over the nitrogen atom, despite the thermodynamic preference for addition to nitrogen.[4]

A key study involving radical clock experiments revealed that the reaction between an alkyl radical and a sulfinylamine proceeds with a remarkably high rate constant of 2.8 × 10⁸ M⁻¹ s⁻¹ .[4] This rapid interception rate makes sulfinamides excellent partners in radical cascade reactions, capable of competing with other fast processes like radical-radical coupling or hydrogen atom transfer.

Mechanistic Framework: A Photocatalytic Example

A prime example of this reactivity is the direct decarboxylative sulfinamidation of carboxylic acids, which leverages a dual copper and photoredox catalytic system.[4] The proposed catalytic cycle provides a clear illustration of the sulfinamide's role.

G A Acridine Catalyst (A) B H-Bond Complex (B) [A + R-COOH] A->B + R-COOH C Alkyl Radical (R•) B->C PCET (light, hν) F Acridinyl Radical (AH•) B->F D Aminosulfinyl Radical Complex (C) [Cu(I)-S(O•)(NHR')R] C->D + Mes-N=S=O, Cu(I) E Sulfinamide Product R-S(O)NHR' D->E PCET D->F Releases Product & Catalyst F->A Regeneration

Caption: Catalytic cycle for direct decarboxylative sulfinamidation.

Mechanistic Walkthrough:

  • Radical Generation: A photoexcited acridine catalyst engages in a proton-coupled electron transfer (PCET) with a carboxylic acid to generate an alkyl radical (R•).[4]

  • Radical Interception: The highly reactive alkyl radical is rapidly trapped by the sulfinylamine (in this conceptual diagram, Mes-N=S=O, which is derived from the sulfinamide). This addition to the sulfur atom forms an aminosulfinyl radical intermediate, which is stabilized in a complex with the copper co-catalyst.[4]

  • Product Formation and Catalyst Turnover: A final PCET step with the acridinyl radical releases the desired sulfinamide product and regenerates both the photocatalyst and the copper catalyst for the next cycle.[4]

The Influence of the 2,4,6-Trimethylphenyl (Mesityl) Group

The mesityl group is not merely a passive spectator; its significant steric bulk plays a crucial role in directing reactivity and, in related systems, stereoselectivity.

  • Steric Shielding: The two ortho-methyl groups effectively shield one face of the sulfinyl group. In reactions involving chiral N-sulfinylimines derived from mesitylsulfinamide, this steric hindrance is a key factor in achieving high levels of diastereoselectivity during nucleophilic additions. While less explored in radical additions, it is reasonable to infer that this steric bias would similarly influence the trajectory of an incoming radical, potentially leading to stereocontrol.

  • Electronic Effects: The methyl groups are weakly electron-donating, which can subtly influence the electronic properties of the sulfur atom.

  • Stability: The bulky mesityl group can impart greater kinetic stability to the molecule and its derivatives, preventing undesired side reactions such as self-condensation.

Experimental Protocol: Photocatalytic Decarboxylative Sulfinamidation

The following protocol is adapted from the literature and serves as a representative example of a radical reaction employing a sulfinylamine derived from this compound.[4] This protocol is intended for trained chemists.

Objective: To synthesize an N-alkylated sulfinamide from a carboxylic acid and an aniline-derived sulfinylamine.

Materials:

  • Carboxylic Acid (e.g., Adamantane-1-carboxylic acid)

  • Aniline (to be converted to sulfinylamine)

  • Thionyl Chloride (SOCl₂)

  • Acridine photocatalyst (e.g., 9-mesityl-10-phenylacridinium tetrafluoroborate)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., Dioxane)

  • 400 nm LED light source

Workflow Diagram:

prep Step 1: Prepare Sulfinylamine (Aniline + SOCl₂) setup Step 2: Reaction Setup - Add Carboxylic Acid - Add Catalyst & Co-catalyst - Add Sulfinylamine solution - Degas the mixture prep->setup reaction Step 3: Irradiation - Stir under N₂ atmosphere - Irradiate with 400 nm LED - Monitor by TLC/LC-MS setup->reaction workup Step 4: Workup - Quench reaction - Aqueous extraction reaction->workup purify Step 5: Purification - Column Chromatography workup->purify analysis Step 6: Characterization - NMR, MS purify->analysis

Caption: Experimental workflow for a radical-mediated sulfinamidation reaction.

Step-by-Step Procedure:

  • Preparation of Sulfinylamine: In a separate flask, the aniline precursor is activated with thionyl chloride to form the corresponding sulfinylamine (e.g., N-sulfinylaniline). This is typically done immediately prior to use.[4]

  • Reaction Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the acridine photocatalyst (e.g., 1-5 mol%), and the copper co-catalyst (e.g., 5-10 mol%).

  • Solvent and Reagent Addition: The vial is sealed with a septum and purged with an inert atmosphere (N₂ or Ar). Anhydrous dioxane is added, followed by the freshly prepared solution of the sulfinylamine (e.g., 1.2 equiv).

  • Degassing: The reaction mixture should be thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst and interfere with radical propagation. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Photocatalysis: The vial is placed in a reactor equipped with a 400 nm LED light source and a cooling fan to maintain ambient temperature. The reaction is stirred vigorously to ensure even irradiation.

  • Monitoring and Workup: The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography on silica gel.

Conclusion and Future Outlook

The reactivity profile of this compound in radical chemistry is characterized by its exceptional ability to act as a rapid and efficient trap for carbon-centered radicals. This kinetically favorable process opens new avenues for C-N and C-S bond formation, complementing its classical role in polar, asymmetric synthesis. The photocatalytic decarboxylative sulfinamidation serves as a powerful testament to this capability, enabling the direct conversion of abundant carboxylic acids into valuable sulfinamide products.[4]

Future research will likely focus on expanding the scope of radical precursors that can be coupled with sulfinamides, exploring the diastereoselective potential of chiral sulfinamides like the (S)-(+)-2,4,6-trimethylbenzenesulfinamide in these radical reactions, and applying these methods to the late-stage functionalization of bioactive molecules. The continued exploration of this reactivity will undoubtedly lead to the development of innovative and powerful tools for the synthetic chemistry community.

References

  • Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science (RSC Publishing).
  • (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE. Organic Syntheses Procedure.
  • 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545. PubChem.
  • (R)-2,4,6-Trimethylbenzenesulfinamide | C9H13NOS | CID 53487192. PubChem.

Sources

Deconstructing the S(IV) vs. S(VI) Paradigm: A Technical Guide to 2,4,6-Trimethylbenzenesulfinamide and Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, the oxidation state and steric environment of sulfur-nitrogen bonds dictate their utility. This whitepaper explores the fundamental chemical, structural, and functional dichotomies between 2,4,6-Trimethylbenzenesulfinamide (an S(IV) chiral auxiliary) and Sulfonamides (an S(VI) pharmacophore). By analyzing their electronic geometries, we elucidate why sulfinamides act as transient stereocontrolling anchors in asymmetric synthesis, whereas sulfonamides serve as highly stable, metabolically resistant bioisosteres in drug development.

The Structural and Electronic Dichotomy

This compound: The S(IV) Chiral Anchor

Sulfinamides possess the general structure R−S(=O)−NR₂. The sulfur atom exists in a +4 oxidation state (S(IV)) and retains a non-bonding lone pair of electrons[1]. This lone pair occupies a vertex of a trigonal pyramidal geometry, rendering the sulfur atom a stable stereogenic center that does not undergo spontaneous inversion at room temperature[2].

This compound (mesitylsulfinamide) is a highly specialized chiral auxiliary. While tert-butanesulfinamide (Ellman's auxiliary) is ubiquitous, the mesityl variant provides a unique, rigid, planar aromatic ring augmented by ortho-methyl groups. This extreme steric shielding is causally responsible for superior facial selectivity during nucleophilic additions (e.g., aza-Darzens reactions) where aliphatic auxiliaries fail to provide adequate diastereomeric excess (de)[3].

Sulfonamides: The S(VI) Achiral Pharmacophore

Sulfonamides feature the R−S(=O)₂−NR₂ motif. Here, the sulfur atom is fully oxidized to a +6 oxidation state (S(VI)) [1]. The loss of the lone pair results in a tetrahedral geometry, making the sulfur center strictly achiral.

This structural rigidity and high oxidation state confer extreme chemical and metabolic stability. Pharmacologically, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA)[4]. Their resistance to enzymatic degradation and high kinetic stability (reflected in a large HOMO-LUMO energy gap) make them ideal transition-state isosteres and robust active pharmaceutical ingredients (APIs)[4].

Quantitative Physicochemical Comparison

To facilitate rapid decision-making in synthetic planning, the core differences between these two functional classes are summarized below.

PropertyThis compoundTypical Sulfonamides (e.g., Sulfadiazine)
Sulfur Oxidation State +4 (S(IV))+6 (S(VI))
Electronic Geometry Trigonal PyramidalTetrahedral
Chirality at Sulfur Yes (Stereogenic center)No (Achiral)
Primary Utility Chiral Auxiliary for Asymmetric SynthesisBioisostere / Antibacterial Pharmacophore
Chemical Stability Susceptible to oxidation and acidic cleavageHighly stable; metabolically inert
Cleavage / Deprotection Mild acidic conditions (e.g., HCl in Ether)Requires extremely harsh conditions

Visualizing the Chemical Workflows

Oxidation State Progression

The transition from a chiral auxiliary to a stable pharmacophore can be achieved via chemoselective oxidation.

G S4 This compound S(IV) Oxidation State Chiral (Pyramidal) S6 Sulfonamide Derivative S(VI) Oxidation State Achiral (Tetrahedral) S4->S6 mCPBA / KF Chemoselective Oxidation

Oxidation state progression from S(IV) sulfinamide to S(VI) sulfonamide.

Asymmetric Synthesis Workflow

The primary use of this compound is the stereoselective synthesis of chiral amines.

G A Carbonyl + this compound B Chiral Sulfinimine (Ti(OEt)4 Mediated) A->B Condensation & Dehydration C Diastereoselective Addition (Grignard Reagent) B->C Facial Selective Attack D Acidic Cleavage (HCl / Ether) C->D Deprotection E Enantiopure Amine + Recovered Auxiliary D->E Phase Separation

Asymmetric chiral amine synthesis workflow using a sulfinamide auxiliary.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Asymmetric Synthesis of Chiral Amines via this compound

This protocol leverages the steric bulk of the mesityl group to dictate the stereochemical outcome of a nucleophilic addition[5].

Step 1: Sulfinimine Condensation

  • Procedure: In an argon-purged flask, combine 1.0 eq of (+)-2,4,6-trimethylbenzenesulfinamide and 1.2 eq of the target aldehyde in anhydrous CH₂Cl₂. Add 5.0 eq of Ti(OEt)₄. Stir at room temperature for 2 hours.

  • Causality: Ti(OEt)₄ serves a dual purpose. It acts as a mild Lewis acid to activate the carbonyl carbon, and it irreversibly scavenges water (forming TiO₂ and ethanol) to drive the condensation equilibrium forward without degrading the acid-sensitive sulfinamide[5].

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the lower-Rf sulfinamide spot disappears. Post-workup ¹H NMR (CDCl₃) must show the disappearance of the aldehyde proton and the emergence of a characteristic imine proton (CH=N) downfield (~8.0–8.5 ppm).

Step 2: Diastereoselective Addition

  • Procedure: Cool the sulfinimine solution to -78 °C. Dropwise add 2.0 eq of the desired Grignard reagent.

  • Causality: The magnesium atom of the Grignard reagent coordinates with the sulfinyl oxygen, locking the conformation into a rigid transition state. The bulky 2,4,6-trimethylphenyl group physically blocks one face of the imine, forcing the nucleophile to attack exclusively from the less hindered face, resulting in high diastereoselectivity[3].

Step 3: Acidic Cleavage

  • Procedure: Treat the resulting sulfinamide intermediate with 2M HCl in diethyl ether for 30 minutes.

  • Causality: The anhydrous acid selectively protonates the nitrogen, making it an excellent leaving group. Chloride attacks the S(IV) sulfur, releasing the enantiopure amine hydrochloride salt while regenerating the auxiliary as a sulfinyl chloride.

  • Self-Validation: Chiral HPLC of the free-based amine will confirm the enantiomeric excess (ee).

Protocol B: Chemoselective Oxidation of Sulfinamide to Sulfonamide

When structural conversion from an S(IV) auxiliary to an S(VI) pharmacophore is required, controlled oxidation is critical to prevent degradation[6].

  • Procedure: Dissolve the sulfinamide in CH₂Cl₂. Add 3.0 eq of Potassium Fluoride (KF), followed by 1.2 eq of meta-chloroperoxybenzoic acid (mCPBA) at 0 °C. Stir for 1 hour.

  • Causality: mCPBA is a potent oxidant. Without buffering, the meta-chlorobenzoic acid byproduct lowers the pH, leading to the acid-catalyzed cleavage of the S–N bond. KF is added because it forms a strong hydrogen-bonded complex with the carboxylic acid byproduct, precipitating it out of solution. This buffers the system and ensures chemoselective oxidation of the sulfur center without N-oxidation or bond cleavage[6].

  • Self-Validation: LC-MS analysis must confirm a mass shift of exactly +16 Da (addition of one oxygen). The ¹H NMR spectrum will show a slight upfield shift in the protons adjacent to the nitrogen due to the increased electron-withdrawing nature of the S(VI) tetrahedral center.

References

  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, RSC, 7

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews, ACS, 8

  • (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE, Organic Syntheses, 3

  • α-Amino cyclic dithioketal mediated asymmetric synthesis of (S)-(-)-α-(N-p-toluenesulfonyl)aminopropiophenone, Semantic Scholar, 5

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates, ACS, 1

  • Sulfinamide - Wikipedia, Wikipedia, 2

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions, NIH, 4

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs, ChemRxiv, 6

Sources

Decomposition Pathways of 2,4,6-Trimethylbenzenesulfinamide: Mechanistic Insights and Stability Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4,6-Trimethylbenzenesulfinamide (mesitylenesulfinamide) is a highly sterically hindered, electron-rich compound utilized extensively as a chiral auxiliary and ammonia equivalent in stereoselective synthesis[1]. While the mesityl group provides excellent facial selectivity during the nucleophilic addition to derived sulfinimines, the sulfinyl moiety itself is inherently labile. Under specific acidic, thermal, and oxidative conditions, the compound undergoes rapid decomposition, leading to yield attrition, catalyst poisoning, and racemization. This whitepaper provides an in-depth mechanistic analysis of these degradation pathways and establishes a self-validating analytical protocol to quantify its stability in real-time.

Core Decomposition Mechanisms

Acid-Catalyzed Hydrolysis and Disproportionation

The primary degradation vector for mesitylenesulfinamide is acid-catalyzed hydrolysis[2]. The S=O bond is highly polarized, rendering the oxygen atom susceptible to protonation in mildly acidic media.

Causality of Cleavage: Protonation of the sulfinyl oxygen dramatically increases the electrophilicity of the sulfur center. Ambient water acts as a nucleophile, attacking the sulfur atom and leading to the heterolytic cleavage of the S–N bond. This releases ammonia (or a corresponding amine) and 2,4,6-trimethylbenzenesulfinic acid[2].

Crucially, arenesulfinic acids are transient species. Driven by their own acidity, mesitylenesulfinic acid undergoes rapid, auto-catalyzed disproportionation into mesityl thiosulfonate and mesitylenesulfonic acid[3]. This secondary degradation cascade irreversibly consumes the auxiliary and generates strong sulfonic acids that can further accelerate the decomposition of remaining starting materials.

AcidDecomp A 2,4,6-Trimethylbenzene- sulfinamide B Protonated Sulfinamide (O-protonation) A->B H+ (Acidic Media) C Nucleophilic Attack (H2O) B->C + H2O D Mesitylenesulfinic Acid + NH3 C->D S-N Bond Cleavage E Mesityl Thiosulfonate D->E Disproportionation F Mesitylenesulfonic Acid D->F Disproportionation

Acid-catalyzed hydrolysis and subsequent disproportionation of mesitylenesulfinamide.
Thermal Disproportionation and Homolytic Cleavage

Sulfinamides are thermally labile. Prolonged heating (>70°C) or extended storage in unpurified halogenated solvents (such as chloroform, which slowly generates trace HCl) at room temperature induces disproportionation[4].

Furthermore, under specific radical-initiating conditions or photochemical excitation, the C–S bond can undergo homolytic cleavage. This generates a mesitylsulfinyl radical. Because sulfinyl radicals invert rapidly, this pathway leads to complete racemization of the chiral auxiliary, destroying its stereochemical utility before it ultimately decays into volatile oligomers[5].

Oxidative Degradation

The sulfur atom in the sulfinamide retains a lone pair, making it susceptible to over-oxidation. In the presence of strong oxidants (e.g., mCPBA, hydrogen peroxide), the compound is irreversibly oxidized to 2,4,6-trimethylbenzenesulfonamide[2]. While mild oxidation is sometimes a deliberate synthetic step to form stable sulfonamides, premature oxidation during the functionalization of adjacent moieties represents a critical loss pathway.

Quantitative Stability Profile

The following table summarizes the kinetic stability of this compound across various standard laboratory conditions, synthesizing behavioral data intrinsic to sterically hindered arenesulfinamides.

Environmental ConditionReagent / Solvent SystemKinetic Stability (Half-Life)Primary Degradation Products
Strong Acid 1.0 M HCl in THF, 25°C< 10 minutesMesitylenesulfinic acid, NH₄Cl
Mild Acid 0.1 M TFA in DCM, 25°C~2 to 4 hoursMesitylenesulfinic acid[2]
Thermal Stress Toluene, 110°C< 1 hourThiosulfonates, Sulfonic acids[4]
Halogenated Solvent Unpurified CHCl₃, 25°C~3 to 5 DaysMixed disproportionation oligomers
Oxidative Stress mCPBA (1.1 eq), 0°C< 30 minutes2,4,6-Trimethylbenzenesulfonamide[2]
Basic Media 1.0 M NaOH in MeOH, 25°CStable (> 48 hours)None (Resistant to base)

Self-Validating Experimental Protocol for Stability Assessment

To rigorously evaluate the shelf-life or reaction compatibility of mesitylenesulfinamide, researchers must employ an analytical method that rules out false positives (e.g., signal loss due to precipitation rather than decomposition). The following real-time NMR kinetic workflow utilizes an internal standard to create a self-validating system .

Protocol: Real-Time NMR Kinetic Monitoring of Acidic Cleavage

Causality & Design Rationale: 1,3,5-Trimethoxybenzene is chosen as an internal standard (IS) because it is strictly inert to mild acids and its aromatic protons (δ ~6.1 ppm) do not overlap with the mesityl methyl protons (δ ~2.6 ppm). By tracking the ratio of the analyte against this constant IS, we definitively prove that any reduction in the sulfinamide signal is due to chemical decomposition, not instrument drift or sample precipitation. Passing the solvent through basic alumina prior to the experiment ensures a true "zero-acid" baseline.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of this compound and 2.0 mg of 1,3,5-trimethoxybenzene (IS) into a clean vial.

  • Solvent Purification: Pass 1.0 mL of deuterated chloroform (CDCl₃) through a short plug of basic alumina to quench any residual DCl.

  • Dissolution & Baseline Acquisition: Dissolve the solid mixture in 0.5 mL of the purified CDCl₃ and transfer to an NMR tube. Acquire a standard ¹H-NMR spectrum (t=0). Integrate the IS signal and the mesityl ortho-methyl singlet to establish the 100% purity baseline.

  • Acid Introduction: Inject 10 μL of a standardized 0.5 M solution of trifluoroacetic acid (TFA) in CDCl₃ directly into the NMR tube. Invert twice to mix.

  • Kinetic Array Monitoring: Immediately insert the tube into the NMR spectrometer. Execute a pre-programmed kinetic array, acquiring a ¹H-NMR spectrum every 5 minutes for 120 minutes at 25°C.

  • Data Processing: Plot the normalized integral of the intact sulfinamide methyl signal against time. The emergence of downfield-shifted signals will confirm the formation of mesitylenesulfinic acid and its disproportionation products.

Workflow S1 1. Sample Prep (Analyte + IS) S2 2. Baseline NMR (Neutral CDCl3) S1->S2 S3 3. Acid Addition (TFA injection) S2->S3 S4 4. Kinetic Array (5 min intervals) S3->S4 S5 5. Kinetic Plotting (Self-Validated) S4->S5

Self-validating NMR workflow for real-time kinetic monitoring of sulfinamide degradation.

Mitigation Strategies in Synthetic Applications

To preserve the integrity of this compound during drug development workflows, the following protocols must be strictly enforced:

  • Storage: The compound must be stored neat at 2–8°C under an inert argon atmosphere, protected from light[6].

  • Solvent Selection: Avoid prolonged exposure to unpurified halogenated solvents. If dichloromethane or chloroform must be used, they should be freshly distilled over calcium hydride or passed through basic alumina immediately prior to use[4].

  • Lewis Acid Condensations: When condensing the sulfinamide with aldehydes to form sulfinimines using Lewis acids (e.g., Ti(OEt)₄), the reaction environment must be rigorously anhydrous. Trace water will react with the Lewis acid to generate protic species, triggering the acid-catalyzed cleavage pathway described in Section 1.1.

References

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews (ACS). [Link]

  • Product Class 11: Arenesulfinic Acids and Derivatives. Science of Synthesis (Thieme). [Link]

  • Sulfinamide Crossover Reaction and its Applications in Medicinal Chemistry. Charles University Digital Repository. [Link]

  • Thermal rearrangement of tert-butylsulfinamide. ResearchGate. [Link]

  • Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. University of Nottingham ePrints. [Link]

Sources

Physical characteristics and melting point of 2,4,6-Trimethylbenzenesulfinamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Characteristics and Melting Point of 2,4,6-Trimethylbenzenesulfinamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, often referred to as mesitylenesulfinamide, is a specialized organosulfur compound. Its structure, featuring a sterically hindered aromatic ring attached to a chiral sulfur center, makes it a valuable reagent and building block in modern organic chemistry. Particularly, its enantiopure forms serve as powerful chiral auxiliaries in the asymmetric synthesis of amines and other nitrogen-containing compounds, which are fundamental to the development of new pharmaceutical agents.

This guide provides a detailed examination of the core physicochemical properties of this compound, with a specific focus on its melting point and structural characteristics. It is designed to be a practical resource, combining established data with field-proven experimental methodologies to support laboratory and development activities.

Chemical Identity and Structural Elucidation

The foundational characteristics of a compound dictate its behavior and application. This compound is defined by a unique combination of an aromatic system and a sulfinamide functional group.

The molecule consists of a mesitylene (1,3,5-trimethylbenzene) group bonded to the sulfur atom of a sulfinamide (-S(O)NH₂) moiety. The sulfur atom in the sulfinamide group is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R) and (S). This chirality is pivotal to its application in asymmetric synthesis. The bulky mesityl group provides significant steric hindrance, which influences the compound's reactivity and the stereochemical outcome of reactions in which it participates.

A summary of its key identifiers is presented below.

Identifier Value
IUPAC Name This compound
Synonyms Mesitylenesulfinamide
CAS Number 137280-49-0 (Racemic/Unspecified)[1][2]
607729-50-0 ((S)-enantiomer)[3][4]
Molecular Formula C₉H₁₃NOS[1][3]
Molecular Weight 183.27 g/mol [1][3]

Core Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, purification, and use in synthetic protocols.

Property Value / Description
Appearance White to off-white solid or crystalline powder.[1][5]
Melting Point 120–122 °C (for the enantiopure (S)-isomer).[5]
Purity Commercially available with purities typically around 95% or higher.[1]
Storage Recommended to be stored sealed in a dry environment at room temperature.[1]
In-Depth Analysis of the Melting Point

The melting point is a critical indicator of purity for a crystalline solid. For this compound, the melting point is particularly informative. The reported value of 120–122 °C corresponds to the enantiomerically pure (S)-(+)-enantiomer.[5] A racemic mixture may exhibit a different melting behavior, and any significant depression or broadening of this range typically indicates the presence of impurities or the other enantiomer. Therefore, precise melting point determination serves as a primary, accessible method for quality assessment.

Solubility Profile: A Theoretical and Practical Overview

While extensive quantitative solubility data is not widely published, a reliable qualitative profile can be derived from its molecular structure and empirical observations during synthesis. The molecule possesses both a large, nonpolar aromatic hydrocarbon framework and a polar sulfinamide group capable of hydrogen bonding. This amphiphilic nature dictates its solubility.

  • Principle of "Like Dissolves Like" : The nonpolar mesityl group favors dissolution in nonpolar organic solvents, while the polar -S(O)NH₂ group contributes to solubility in more polar solvents.

  • Practical Implications : In synthetic procedures, this compound is often extracted from aqueous solutions using moderately polar organic solvents like ethyl acetate.[5] Conversely, it can be precipitated or washed using nonpolar hydrocarbon solvents such as n-heptane or hexane, in which its solubility is limited.[5]

Solvent Class Example Solvents Expected Solubility Rationale
Nonpolar Aprotic Hexane, Heptane, TolueneLow to Sparingly SolubleThe energy cost of disrupting the polar interactions of the sulfinamide group is not sufficiently compensated by weak van der Waals forces with the solvent.
Polar Aprotic Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)SolubleThese solvents effectively solvate both the nonpolar aromatic ring and the polar sulfinamide functional group.
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleWhile capable of hydrogen bonding, the large, hydrophobic mesityl group dominates, limiting solubility in highly polar protic solvents like water.

Experimental Methodologies: From Synthesis to Analysis

The integrity of research and development outcomes relies on robust and reproducible experimental protocols. This section details the synthesis of enantiopure this compound and the standard procedure for verifying its melting point.

Asymmetric Synthesis of (S)-(+)-2,4,6-Trimethylbenzenesulfinamide

The following protocol is adapted from a well-established, peer-reviewed procedure that exemplifies a reliable method for producing this chiral auxiliary.[5] The workflow highlights key considerations for achieving high yield and enantiopurity.

G start Chiral Oxathiazolidine-2-oxide Intermediate step1 Grignard Addition (-78 °C) start->step1 1. reagent1 2-Mesitylmagnesium Bromide (Grignard Reagent) in THF reagent1->step1 intermediate Sulfenate Ester Intermediate step1->intermediate step2 Ammonolysis / Amination (-78 °C to RT) intermediate->step2 2. reagent2 Lithium Amide (LiNH2) or LiHMDS reagent2->step2 quench Aqueous Quench (sat. NaHCO3) step2->quench 3. product (S)-(+)-2,4,6-Trimethyl- benzenesulfinamide workup Extraction & Purification (EtOAc, Heptane) quench->workup 4. workup->product 5. Final Product

Caption: Asymmetric synthesis workflow for (S)-2,4,6-Trimethylbenzenesulfinamide.

Methodology:

  • Preparation of the Grignard Reagent: 2-Mesitylmagnesium bromide is prepared from 2-bromomesitylene and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Grignard Addition (The Causality of Cold):

    • A solution of a suitable chiral N-sulfonyl-1,2,3-oxathiazolidine-2-oxide precursor is dissolved in anhydrous THF in a flame-dried, three-necked flask equipped with a temperature probe.[5]

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Scientist's Note: This extremely low temperature is critical for maximizing diastereoselectivity. It slows the reaction rate, allowing the sterically demanding mesityl group of the Grignard reagent to approach the chiral precursor from the least hindered face, thereby dictating the stereochemistry at the sulfur atom.

    • The 2-mesitylmagnesium bromide solution is added dropwise over several minutes. The reaction is stirred at -78 °C for approximately 3 hours to ensure complete conversion.[5]

  • Reaction Quench: The reaction is carefully quenched at -78 °C by the slow addition of a saturated aqueous sodium bicarbonate solution.[5] This neutralizes any remaining Grignard reagent and protonates the intermediate species.

  • Workup and Extraction: The mixture is warmed to room temperature and diluted with ethyl acetate. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate to recover all product. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification (A Self-Validating System):

    • The solvent is removed under reduced pressure to yield the crude product.

    • The resulting solid is triturated or recrystallized from a solvent system like ethyl acetate/hexane.[5]

    • Scientist's Note: Successful crystallization into a well-defined solid with a sharp melting point provides immediate, tangible validation of the product's purity. The physical properties of the final product, including its melting point and spectroscopic data (¹H NMR, ¹³C NMR), must match the values reported in the literature for the synthesis to be considered successful.[5]

Protocol for Melting Point Determination

This protocol describes the standard capillary method for obtaining an accurate melting point range.

Apparatus:

  • Calibrated melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure uniform heat transfer.

  • Capillary Loading: The open end of a capillary tube is tapped into the ground sample, packing a small amount (2-3 mm in height) of the material into the sealed end.

  • Apparatus Setup: The loaded capillary is placed into the heating block of the melting point apparatus.

  • Determination:

    • The temperature is increased rapidly to about 15-20 °C below the expected melting point (120 °C).

    • The heating rate is then reduced to 1-2 °C per minute.

    • Trustworthiness Note: A slow heating rate is essential for ensuring thermal equilibrium between the sample, thermometer, and heating block. This minimizes experimental error and leads to a narrow, reliable melting range.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂.

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent.

  • Hazard Identification: this compound is classified as a warning-level hazard. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1][4]

  • Recommended Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage Conditions: To maintain its integrity, the compound should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials.[1]

Conclusion

This compound is a structurally distinct and synthetically valuable compound. Its key physical characteristics—a white crystalline solid with a sharp melting point of 120–122 °C for the (S)-enantiomer—are direct indicators of its identity and purity. Understanding its solubility profile and adhering to rigorous, well-understood experimental protocols for its synthesis and analysis are paramount for its successful application in research and development, particularly in the demanding field of asymmetric synthesis.

References

  • This compound | 137280-49-0 . Sigma-Aldrich.cn. [Link]

  • (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE . Organic Syntheses. [Link]

  • (S)-2,4,6-TRIMETHYLBENZENESULFINAMIDE | CAS#:607729-50-0 . Chemsrc. [Link]

  • This compound | 137280-49-0 . J&K Scientific LLC. [Link]

  • ( S )-(+)-2,4,6-Trimethylbenzenesulfinamide . ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Oxidative Amination of 2,4,6-Trimethylbenzenesulfinamide for the Synthesis of NH-Sulfonimidamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary

NH-sulfonimidamides are rapidly emerging as highly valuable aza-bioisosteres of sulfonamides in medicinal chemistry. Compared to traditional sulfonamides, they offer enhanced three-dimensionality, improved aqueous solubility, and an additional vector for hydrogen bonding. This application note details the direct oxidative amination of 2,4,6-trimethylbenzenesulfinamide (mesitylenesulfinamide) into sterically hindered NH-sulfonimidamides. By utilizing copper catalysis and ambient air as a green terminal oxidant, this methodology bypasses hazardous chlorinating agents and provides a highly efficient, scalable route to complex aza-sulfur pharmacophores[1].

Scientific Rationale & Mechanistic Insights

The Substrate: Why this compound?

In the development of robust synthetic methodologies, the choice of substrate is paramount. The mesityl (2,4,6-trimethylphenyl) group provides a unique steric environment. During oxidative amination, the ortho-methyl groups sterically shield the sulfur center. This shielding prevents off-target dimerization of reactive intermediates and suppresses over-oxidation pathways, making it an ideal model substrate for synthesizing sterically demanding, configurationally stable sulfonimidamides.

Causality of the Copper-Catalyzed Aerobic Pathway

Historically, the synthesis of sulfonimidamides required the conversion of sulfinamides to sulfonimidoyl chlorides using harsh reagents like N-chlorosuccinimide (NCS), followed by amine substitution[2]. The modern approach detailed here utilizes a ligand-free Cu(II) catalyst[1]. The causality behind this specific catalytic choice is twofold:

  • Redox Efficiency & Atom Economy: Cu(II) facilitates single-electron transfer events that seamlessly couple with ambient oxygen. This avoids the generation of stoichiometric halogenated waste.

  • Mechanistic Pathway: The primary sulfinamide undergoes Cu-catalyzed oxidative dehydrogenation to form a highly electrophilic sulfanenitrile intermediate[1]. This transient species is rapidly and selectively intercepted by a nucleophilic amine (primary or secondary), forming the new S–N bond to yield the final NH-sulfonimidamide.

Mechanistic Workflow Visualization

G A 2,4,6-Trimethylbenzene- sulfinamide B Cu(II) Catalyst Aerobic Oxidation A->B C Sulfanenitrile Intermediate B->C O2 -> H2O D Amine Nucleophile (R1R2NH) C->D E NH-Sulfonimidamide Target Product D->E

Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative amination of primary sulfinamides.

Experimental Methodologies

To accommodate diverse laboratory setups, we provide two validated protocols: a traditional solution-phase method and an advanced mechanochemical (solvent-free) method that strictly adheres to Green Chemistry principles[3].

Protocol A: Solution-Phase Aerobic Oxidative Amination

This protocol is ideal for standard synthetic laboratories equipped with basic magnetic stirring and fume hoods.

  • Reaction Assembly: In a 10 mL reaction vial equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv) and CuBr₂ (0.04 mmol, 20 mol%).

  • Reagent Addition: Add 2.0 mL of acetonitrile (MeCN), followed by the desired secondary or primary amine (0.4 mmol, 2.0 equiv).

  • Aerobic Oxidation: Leave the vial open to the atmosphere to allow ambient air to act as the terminal oxidant. Stir vigorously at room temperature (20–25 °C) for 12–24 hours[1].

  • Workup: Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NH₄Cl (10 mL) to quench the reaction and remove copper salts. Extract the aqueous layer with ethyl acetate (2 × 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (using an n-pentane/acetone gradient).

Protocol B: Mechanochemical (Solvent-Free) Amination

This protocol leverages ball-milling to eliminate bulk solvents, drastically reducing the Environmental Factor (E-factor) and accelerating reaction kinetics[3],[4].

  • Milling Setup: To a 10 mL stainless-steel ball milling jar, add this compound (0.2 mmol, 1.0 equiv), the target amine (0.4 mmol, 2.0 equiv), CuBr₂ (0.04 mmol, 20 mol%), and talcum powder (100 mg) as a solid milling auxiliary[4].

  • Grinding Assembly: Insert a single 10 mm stainless-steel milling ball. Seal the jar under an ambient air atmosphere.

  • Milling Operation: Mount the jar securely in a mixer mill (e.g., RETSCH MM 400). Mill at a frequency of 20 Hz for exactly 60 minutes[4].

  • Extraction & Isolation: Open the jar and wash the solid contents out with ethyl acetate (3 × 5 mL). Concentrate the combined washings under reduced pressure and purify via standard silica gel chromatography[4].

Quantitative Data & Protocol Comparison

The following table summarizes the operational metrics, allowing researchers to select the protocol that best fits their sustainability goals and equipment availability.

Reaction ParameterProtocol A (Solution-Phase)Protocol B (Mechanochemical)
Catalyst Loading 20 mol% CuBr₂20 mol% CuBr₂
Oxidant Ambient Air (O₂)Ambient Air (O₂)
Solvent Acetonitrile (2.0 mL)None (Solvent-Free)
Additives NoneTalcum (100 mg)
Reaction Time 12 – 24 hours60 minutes
Temperature Room Temperature (20 °C)Ambient (Frictional heating < 40 °C)
Typical Yield 70 – 85%75 – 90%
E-Factor (Waste) High (> 50)Low (< 5)

Self-Validating Systems & Quality Control

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Researchers can verify the success of the transformation through the following orthogonal checks:

  • Visual Cues: The reaction mixture will transition from a pale blue/green (Cu(II) resting state) to a darker, heterogeneous mixture as the catalytic cycle progresses and the copper complex interacts with the amine and sulfinamide.

  • TLC Monitoring: this compound is highly UV-active due to the mesityl ring. Its consumption is easily tracked. The resulting NH-sulfonimidamide typically exhibits a lower

    
     value due to increased polarity and hydrogen-bonding capacity.
    
  • Spectroscopic Validation:

    • IR Spectroscopy: Confirm the shift of the S=O stretching frequency from ~1050 cm⁻¹ (sulfinamide) to the characteristic sulfonimidamide bands at ~1140 cm⁻¹ and ~1200 cm⁻¹.

    • NMR Spectroscopy: In ¹H NMR, the mesityl ortho-methyl protons (typically a singlet around 2.6 ppm) and the para-methyl protons (~2.3 ppm) will exhibit slight downfield shifts upon conversion of the sulfur center to the higher oxidation state S(VI) species.

References

1. 2. 3.

Sources

Application Notes & Protocols: 2,4,6-Trimethylbenzenesulfinamide as a Chiral Nitrogen Source for Asymmetric Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds. Their synthesis in an enantiomerically pure form is a cornerstone of modern organic chemistry and drug development. 2,4,6-Trimethylbenzenesulfinamide, particularly in its enantiopure forms such as (S)-(+)-2,4,6-trimethylbenzenesulfinamide, has emerged as a premier chiral auxiliary for the asymmetric synthesis of amines.[1][2] This reagent serves as a robust and highly effective chiral nitrogen source, enabling the stereocontrolled formation of C-N bonds.

The utility of this sulfinamide lies in its ability to readily condense with aldehydes and ketones to form N-sulfinylimines (sulfinimines). The defining feature of this auxiliary is the sterically demanding 2,4,6-trimethylphenyl (mesityl) group. This bulk exerts profound stereochemical control during the subsequent nucleophilic addition to the imine C=N bond, directing the incoming nucleophile to a single face of the molecule.[2] This process establishes the desired stereocenter with high fidelity. Subsequent facile acidic hydrolysis cleaves the N-S bond, liberating the target chiral amine in high enantiomeric purity and regenerating the sulfinamide auxiliary.[1][2] Compared to less sterically hindered auxiliaries like p-toluenesulfinamide, the mesityl group often provides superior levels of stereocontrol.[2]

This guide provides an in-depth overview of the mechanistic principles, applications, and detailed experimental protocols for using this compound in asymmetric amine synthesis.

Core Principle: The Three-Step Asymmetric Amine Synthesis Workflow

The synthesis is typically a three-step sequence that transforms a prochiral aldehyde or ketone into a chiral primary amine.

  • Imine Formation: Condensation of the chiral sulfinamide with a carbonyl compound, typically promoted by a Lewis acid or dehydrating agent, forms the key N-sulfinylimine intermediate.

  • Diastereoselective Addition: An organometallic reagent (e.g., Grignard, organolithium) adds to the carbon-nitrogen double bond. The stereochemistry of this addition is dictated by the chiral sulfinyl group.

  • Auxiliary Cleavage: The sulfinyl group is removed under mild acidic conditions to yield the final, enantiomerically enriched primary amine.

G carbonyl Prochiral Aldehyde or Ketone imine Chiral N-Sulfinylimine carbonyl:e->imine:w Step 1: Condensation sulfinamide (S)-2,4,6-Trimethyl- benzenesulfinamide sulfinamide:e->imine:w + Ti(OEt)4 amine Enantiopure Primary Amine imine:e->amine:w organometallic Organometallic Reagent (e.g., R-MgBr) organometallic->imine acid Acid (e.g., HCl) acid->amine

Caption: General workflow for asymmetric amine synthesis.

Mechanistic Insight: The Origin of Stereoselectivity

The high degree of stereocontrol is a direct consequence of the steric hindrance imposed by the mesityl group on the sulfinyl auxiliary. The most widely accepted model involves a chair-like six-membered transition state where the organometallic cation (e.g., Mg²⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen. To minimize steric repulsion, the large mesityl group orients itself pseudo-equatorially, effectively shielding one face of the C=N bond. This forces the nucleophilic R-group from the organometallic reagent to attack from the less hindered face, leading to the preferential formation of a single diastereomer.

Caption: Stereocontrol via a metal-chelated transition state.

Detailed Experimental Protocols

Safety Precaution: These protocols involve organometallic reagents which are pyrophoric and react violently with water, as well as strong acids and bases. All procedures must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of N-Sulfinylimine from an Aldehyde

This protocol describes the general procedure for the condensation of (S)-2,4,6-trimethylbenzenesulfinamide with an aldehyde to form the corresponding N-sulfinylimine. Titanium(IV) ethoxide is used as a Lewis acid and an efficient water scavenger.

Materials:

  • (S)-(+)-2,4,6-Trimethylbenzenesulfinamide (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-(+)-2,4,6-trimethylbenzenesulfinamide and anhydrous THF (approx. 0.2 M concentration).

  • Stir the solution at room temperature until the sulfinamide is fully dissolved.

  • Add the aldehyde via syringe, followed by the dropwise addition of titanium(IV) ethoxide.

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfinamide is consumed.

  • Upon completion, quench the reaction by pouring the mixture into an equal volume of brine with rapid stirring.

  • Filter the resulting suspension through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude N-sulfinylimine is often of sufficient purity for the next step but can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol details the stereoselective addition of an organometallic reagent to the chiral N-sulfinylimine.

Materials:

  • N-Sulfinylimine (from Protocol 1, 1.0 equiv)

  • Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O, 1.5-2.0 equiv)

  • Anhydrous solvent (THF or Dichloromethane, DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve the N-sulfinylimine in anhydrous THF or DCM (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 3-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract with ethyl acetate or DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The resulting crude sulfinamide adduct can be purified by column chromatography.

Protocol 3: Cleavage of the Sulfinyl Auxiliary

This final step removes the auxiliary to furnish the desired enantiopure primary amine hydrochloride salt.[1][2]

Materials:

  • Sulfinamide adduct (from Protocol 2, 1.0 equiv)

  • 4.0 M HCl in 1,4-Dioxane (or Methanol)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the purified sulfinamide adduct in a minimal amount of methanol or dioxane.

  • Add the 4.0 M HCl solution (typically 3-5 equivalents) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the cleavage by TLC until the starting material is consumed.

  • Upon completion, add a large volume of diethyl ether to precipitate the amine hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash the cake with cold diethyl ether, and dry under vacuum to yield the pure chiral amine salt.

  • The free amine can be obtained by neutralization with a suitable base (e.g., aq. NaOH) and subsequent extraction.

Application Scope and Performance Data

The methodology is broadly applicable to a wide range of aldehydes and ketones, as well as various organometallic nucleophiles. The steric and electronic properties of the substrates can influence the yield and diastereoselectivity.

Carbonyl SubstrateOrganometallic ReagentProduct Amine Yield (%)Diastereomeric Ratio (dr)Reference
BenzaldehydeEtMgBr94%94:6[1]
IsovaleraldehydePhMgBr85%98:2[2]
3-PhenylpropanalMeMgBr89%95:5[2]
AcetophenoneL-Selectride®81%96:4[2]
PropiophenoneMeLi88%>99:1[2]

This table presents representative data to illustrate the general efficacy of the method. Yields and selectivities are highly dependent on specific substrates and reaction conditions.

References

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. PMC, National Center for Biotechnology Information. [Link]

  • Organocatalytic Asymmetric Synthesis of Chiral Sulfinamides and Sulfinate Esters. Synfacts, 2024. [Link]

  • Synthesis of S-allylic sulfinamides by the catalytic nucleophilic allylation of N-sulfinylamines. Organic & Biomolecular Chemistry, RSC Publishing, 2022. [Link]

  • Catalytic Asymmetric Synthesis of Sulfinamides via Cu-Catalyzed Asymmetric Addition of Aryl Boroxines to Sulfinylamines. Journal of the American Chemical Society, 2024. [Link]

  • Synthesis of Chiral Sulfinamides Enabled by Polycyclic Ketone Monooxygenase Catalyzed Asymmetric Oxidation of Sulfenamides. ACS Catalysis, 2023. [Link]

  • (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE. Organic Syntheses, 2006. [Link]

  • (S)-(+)-2,4,6-Trimethylbenzenesulfinamide. ResearchGate, Organic Syntheses, 2006. [Link]

Sources

Application Note: Stereospecific Synthesis of Chiral Sulfoximines via S-Arylation and S-Alkylation of 2,4,6-Trimethylbenzenesulfinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly incorporate high-sp³ and stereochemically rich motifs, the sulfoximine functional group has emerged as a premier bioisostere for sulfones and sulfonamides. Historically, accessing enantiopure sulfoximines required the stereospecific imidation of chiral sulfoxides using hazardous, explosive reagents such as O-mesitylenesulfonylhydroxylamine (MSH).

This application note details a modern, paradigm-shifting methodology: the direct, stereoretentive S-functionalization of chiral sulfinamides. By utilizing (S)-2,4,6-trimethylbenzenesulfinamide as a bench-stable, highly modular starting material, researchers can divergently synthesize both diaryl and alkyl-aryl chiral sulfoximines [1]. This guide provides the mechanistic grounding, workflow visualization, and self-validating protocols necessary to execute these transformations with high chemoselectivity and enantiomeric excess (ee).

Mechanistic Grounding: The Causality of S-Selectivity

Sulfinamides are ambident nucleophiles, meaning they can react at either the nitrogen or the sulfur atom. The core challenge in direct sulfinamide functionalization is overcoming the thermodynamic preference for N-functionalization. The use of 2,4,6-trimethylbenzenesulfinamide is a deliberate, mechanistically driven choice:

  • Steric Shielding (The Mesityl Effect): The ortho-methyl groups of the mesityl ring provide intense steric hindrance around the sulfur center. Paradoxically, this bulk prevents bulky electrophiles from accessing the adjacent nitrogen atom, forcing reactivity toward the sulfur atom [2].

  • Causality in Cu-Catalyzed S-Arylation: In the synthesis of diaryl sulfoximines, a Copper(I) catalyst undergoes oxidative addition with a diaryliodonium salt (

    
    ) to form a highly reactive Cu(III)-aryl species. The steric bulk of the sulfinamide prevents N-coordination, leading to O/S-coordination. The subsequent reductive elimination at the sulfur center is strictly stereoretentive , preserving the absolute configuration of the starting material [1].
    
  • Causality in Base-Mediated S-Alkylation: For alkyl-aryl sulfoximines, the reaction relies on Hard-Soft Acid-Base (HSAB) theory. Deprotonation with a hard base (e.g., NaOH) in a moderately coordinating solvent (DME) creates a tight ion pair between the hard

    
     cation and the hard nitrogen anion. This leaves the softer sulfur atom exposed and highly nucleophilic, directing the soft alkyl halide electrophile to undergo an S_N2 attack exclusively at the sulfur atom [3].
    

Synthetic Workflow

G SM (S)-2,4,6-Trimethylbenzene- sulfinamide Ar_Intermediate Cu(I)-Coordinated Sulfinamide Complex SM->Ar_Intermediate Ar2I+ X-, CuI DMSO, Amine Base Alk_Intermediate Sulfinamide Anion (S-Nucleophile) SM->Alk_Intermediate NaOH, DME or NaH / 15-crown-5 Product_A Chiral Diaryl Sulfoximine Ar_Intermediate->Product_A Reductive Elimination (Stereoretentive) Product_B Chiral Alkyl-Aryl Sulfoximine Alk_Intermediate->Product_B R-X (Alkyl Halide) SN2 at Sulfur

Divergent stereospecific synthesis of chiral sulfoximines from this compound.

Experimental Protocols (Self-Validating Systems)

Protocol A: Copper-Catalyzed S-Arylation (Diaryl Sulfoximines)

This protocol utilizes diaryliodonium salts to achieve stereoretentive arylation.

  • Preparation of the Reaction Matrix:

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add (S)-2,4,6-trimethylbenzenesulfinamide (1.0 equiv, 0.5 mmol), the appropriate diaryliodonium triflate (1.2 equiv, 0.6 mmol), and CuI (10 mol%, 0.05 mmol).

  • Atmospheric Control:

    • Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure complete removal of oxygen, which can lead to undesired oxidative side reactions.

  • Reagent Introduction:

    • Inject anhydrous DMSO (2.0 mL) followed by a sterically hindered amine base, such as 2,6-di-tert-butylpyridine (1.5 equiv, 0.75 mmol). Validation Check: The solution should transition to a homogeneous, pale-colored mixture.

  • Reaction Execution:

    • Stir the mixture at 40 °C for 12–24 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS until the starting sulfinamide is completely consumed.

  • Quench and Extraction:

    • Cool to room temperature. Quench the reaction by adding saturated aqueous

      
       (5 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Validation Check: The copper salts will partition into the aqueous layer, turning it distinctly blue/green, leaving the organic layer clear.
      
  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the optically pure diaryl sulfoximine.
      
Protocol B: Base-Mediated S-Alkylation (Alkyl-Aryl Sulfoximines)

This protocol leverages HSAB theory to direct alkylation exclusively to the sulfur center.

  • Anion Generation:

    • In a flame-dried round-bottom flask under Argon, dissolve (S)-2,4,6-trimethylbenzenesulfinamide (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dimethoxyethane (DME, 3.0 mL).

    • Add finely powdered NaOH (2.0 equiv, 1.0 mmol) in one portion. Stir at room temperature for 15 minutes. Validation Check: A slight turbidity indicates the formation of the tight

      
      -sulfinamide ion pair.
      
  • Electrophile Addition:

    • Dropwise add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.5 equiv, 0.75 mmol) via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature for 4–8 hours. Monitor via TLC. The strict use of room temperature prevents the thermodynamic equilibration that leads to N-alkylation.

  • Workup:

    • Quench the reaction with distilled water (5 mL) and extract with EtOAc (3 × 10 mL). Wash with brine, dry over

      
      , and concentrate. Purify via flash chromatography to isolate the alkyl-aryl sulfoximine.
      

Quantitative Data Summary

The following table summarizes the comparative efficiency, chemoselectivity, and safety profiles of the described methodologies against traditional nitrene transfer techniques.

Synthetic MethodologyKey Reagents / CatalystsChemoselectivity (S vs. N)Enantiomeric Excess (ee)Safety & Scalability Profile
Traditional Nitrene Transfer MSH or

N/A (Starts from Sulfoxide)High (Dependent on starting sulfoxide)Poor: Utilizes highly explosive intermediates; difficult to scale.
Cu-Catalyzed S-Arylation [1]

, CuI, Hindered Amine, DMSO
> 95:5 (Highly S-Selective)> 99% (Strictly Stereoretentive)Excellent: Bench-stable reagents; mild heating required.
Base-Mediated S-Alkylation [3]Alkyl Halide (R-X), NaOH, DME> 90:10 (S-Selective)> 98% (Strictly Stereoretentive)Excellent: Room temperature reaction; avoids transition metals.

References

  • Aota, Y.; Kano, T.; Maruoka, K. "Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides." Journal of the American Chemical Society, 2019. URL:[Link]

  • Aota, Y.; Kano, T.; Maruoka, K. "Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides." Angewandte Chemie International Edition, 2019. URL:[Link]

  • Maeda, Y.; Hamada, S.; Aota, Y.; Otsubo, K.; Kano, T.; Maruoka, K. "Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation." The Journal of Organic Chemistry, 2022. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Reaction Yields with 2,4,6-Trimethylbenzenesulfinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,4,6-trimethylbenzenesulfinamide, a versatile chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this reagent. The following question-and-answer format directly addresses common issues encountered in the laboratory to help you improve your reaction yields and obtain reliable results.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, often referred to as a mesitylenesulfinamide, is a chiral auxiliary used in asymmetric synthesis. Its bulky 2,4,6-trimethylphenyl (mesityl) group provides high levels of stereocontrol in reactions.[1] Its primary application is in the synthesis of chiral amines through the formation of N-sulfinyl imines (sulfinimines). These intermediates readily react with a variety of nucleophiles, and the sulfinyl group can be easily cleaved to yield the desired amine with high enantiomeric purity.[2]

Q2: What are the key advantages of using this compound over other chiral auxiliaries like tert-butanesulfinamide (Ellman's auxiliary)?

A2: The primary advantage of the mesityl group is its increased steric bulk compared to the tert-butyl group. This can lead to higher levels of diastereoselectivity in nucleophilic additions to the corresponding N-sulfinyl imines.[1] The choice between the two often depends on the specific substrates and reaction conditions, and optimization may be required to determine the best auxiliary for a particular transformation.

Q3: What are the general storage and handling recommendations for this compound?

A3: this compound is a solid that should be stored in a tightly sealed container in a dry, room-temperature environment.[3] As with many sulfur-containing compounds, it is good practice to handle it in a well-ventilated area or a fume hood.

II. Troubleshooting Guide: Low Reaction Yields

Low yields are a frequent challenge in multi-step organic synthesis. This section provides a systematic approach to identifying and resolving common issues when using this compound.

Issue 1: Low Yield in the Formation of N-Sulfinyl Imines
Q4: My condensation reaction between this compound and an aldehyde/ketone is sluggish or incomplete. What are the likely causes and solutions?

A4: Incomplete formation of the N-sulfinyl imine is a common bottleneck. Here are the primary factors to consider:

  • Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction or even hydrolyze the product.

    • Solution: Employ a dehydrating agent. Common choices include anhydrous copper(II) sulfate (CuSO₄), magnesium sulfate (MgSO₄), or titanium(IV) ethoxide (Ti(OEt)₄). For aldehydes, triisopropyl borate has also been shown to be effective.[4] Ensure the dehydrating agent is freshly activated and used in sufficient quantity (typically 1.5-2.0 equivalents).

  • Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate.

    • Solution: While many condensations proceed at room temperature, gentle heating (e.g., 40-60 °C) can be beneficial, especially for less reactive ketones. The choice of solvent is also critical; common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and toluene. A solvent screen may be necessary to find the optimal conditions for your specific substrate.

  • Purity of Starting Materials: Impurities in either the sulfinamide or the carbonyl compound can interfere with the reaction.

    • Solution: Ensure the this compound is of high purity (typically >95%).[3] Purify the aldehyde or ketone if necessary, for example, by distillation or chromatography.

A general workflow for troubleshooting N-sulfinyl imine formation is presented below:

Caption: Troubleshooting workflow for N-sulfinyl imine formation.

Issue 2: Low Yield and/or Diastereoselectivity in Nucleophilic Addition
Q5: The addition of my nucleophile (e.g., Grignard reagent, organolithium) to the N-sulfinyl imine gives a low yield of the desired product. How can I improve this?

A5: Several factors can contribute to low yields in the nucleophilic addition step:

  • Quality of the Nucleophile: Grignard and organolithium reagents are sensitive to air and moisture.

    • Solution: Use freshly prepared or titrated organometallic reagents. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Reaction Temperature: These reactions are often performed at low temperatures to enhance selectivity and minimize side reactions.

    • Solution: Carefully control the reaction temperature, typically between -78 °C and 0 °C. Add the nucleophile slowly to maintain a consistent temperature. Interestingly, for some N-2,4,6-triisopropylbenzenesulfinylimines, higher diastereoselectivity was observed at ambient temperature compared to cryogenic conditions, so a temperature screen may be beneficial.[4]

  • Lewis Acid Additives: The presence of a Lewis acid can sometimes enhance the reactivity of the imine and improve diastereoselectivity.

    • Solution: Consider the addition of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) or zinc(II) bromide (ZnBr₂).[1][6] The choice and stoichiometry of the Lewis acid should be optimized for your specific system.

Q6: I'm observing poor diastereoselectivity in the nucleophilic addition. What can I do to improve it?

A6: Poor diastereoselectivity is often a result of suboptimal reaction conditions. In addition to the points mentioned above:

  • Solvent Effects: The coordinating ability of the solvent can influence the transition state of the reaction.

    • Solution: Screen different ethereal solvents such as THF, diethyl ether (Et₂O), and 2-methyltetrahydrofuran (2-MeTHF). Less coordinating solvents like toluene or DCM may also be explored.

  • Nature of the Nucleophile: The counterion of the nucleophile (e.g., MgBr vs. Li) can affect the stereochemical outcome.

    • Solution: If using a Grignard reagent, consider preparing the corresponding organolithium reagent, or vice versa, to see if it impacts the diastereomeric ratio.

The following table summarizes key parameters for optimizing nucleophilic additions:

ParameterRecommendationRationale
Temperature Screen from -78 °C to ambient temperature.[4]Controls reaction rate and can significantly influence diastereoselectivity.
Solvent Screen ethereal solvents (THF, Et₂O) and non-coordinating solvents (toluene, DCM).Solvent coordination can alter the geometry of the transition state.
Additives Consider Lewis acids like BF₃·OEt₂ or ZnBr₂.[1][6]Can enhance imine electrophilicity and favor a more organized transition state.
Nucleophile Ensure high quality and consider different counterions (e.g., Li⁺, MgBr⁺).The nature of the organometallic species influences its reactivity and aggregation state.
Issue 3: Low Yield During the Cleavage of the Sulfinyl Group
Q7: The final step of removing the 2,4,6-trimethylbenzenesulfinyl group is resulting in a low yield of my desired amine. What are the best practices for this cleavage?

A7: The cleavage of the N-S bond is typically straightforward but can be problematic if not performed correctly.

  • Incomplete Cleavage: The cleavage reaction may not have gone to completion.

    • Solution: The most common method for cleaving the sulfinyl group is treatment with a strong acid, such as hydrochloric acid (HCl) in a protic solvent like methanol (MeOH) or isopropanol. Ensure a sufficient excess of acid is used and allow adequate reaction time. Monitoring the reaction by TLC or LC-MS is recommended. For some substrates, treatment with MeMgBr can also be effective.[1]

  • Product Decomposition: The desired amine product may be unstable under the cleavage conditions.

    • Solution: If your product is acid-sensitive, consider milder cleavage conditions. If the product is sensitive to the workup conditions, ensure it is handled promptly and kept cold.[5]

  • Workup Losses: The product may be lost during the aqueous workup.

    • Solution: After cleavage, the amine will be in its protonated form (ammonium salt). The reaction mixture is typically neutralized with a base (e.g., NaOH, NaHCO₃) to generate the free amine, which can then be extracted into an organic solvent. Ensure the aqueous layer is basified to a sufficiently high pH (typically >10) to ensure complete deprotonation of the amine. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.[5]

A general protocol for the acidic cleavage of the sulfinyl group is as follows:

  • Dissolve the N-sulfinyl amine in a suitable protic solvent (e.g., methanol).

  • Add a stoichiometric excess of a strong acid (e.g., 4M HCl in dioxane or concentrated HCl).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove the sulfinic acid byproduct.

  • Basify the aqueous layer with a strong base (e.g., 2M NaOH) to pH > 10.

  • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude amine product.

Caption: General workflow for acidic cleavage of the sulfinyl group.

By systematically addressing these common issues, you can significantly improve the yield and reliability of your reactions using this compound. For further assistance, please consult the references below or contact our technical support team.

III. References

  • Ramachandar, T., Wu, Y., Zhang, J., & Davis, F. A. (2006). (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE. Organic Syntheses, 83, 131-140. [Link]

  • Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Nature Protocols, 8(11), 2271–2280. [Link]

  • Davis, F. A., Ramachandar, T., & Wu, Y. (2003). Asymmetric Synthesis of NH-Aziridine-2-phosphonates from N-Sulfinylimines. The Journal of Organic Chemistry, 68(17), 6894–6897. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Han, Z. S., Busch, R., & Fandrick, K. R. (2011). Asymmetric Synthesis of Diverse α,α-Diarylmethylamines via Aryl Grignard Additions to Chiral N-2,4,6-Triisopropylbenzenesulfinylimines. Tetrahedron, 67(35), 6545-6548. [Link]

  • Plobeck, P., & Powell, D. (2002). Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor. Journal of the Chemical Society, Perkin Transactions 1, (3), 257-266. [Link]

Sources

Technical Support Center: Solving Solubility Issues of 2,4,6-Trimethylbenzenesulfinamide in Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Introduction

2,4,6-Trimethylbenzenesulfinamide is a specialized organic compound utilized by researchers in synthetic chemistry and drug development. Its molecular structure, featuring a large, nonpolar 2,4,6-trimethylphenyl (mesityl) group attached to a more polar sulfinamide functional group (-S(O)NH₂), gives it a predominantly hydrophobic character. This is quantitatively supported by its estimated LogP value of approximately 3.16, indicating a strong preference for lipophilic environments over aqueous ones[1].

A frequent challenge encountered by researchers is the compound's poor solubility in polar solvents such as water, buffers, and ethanol. This can impede reaction kinetics, complicate purification processes, and create significant hurdles in developing formulations for biological assays. This guide provides a structured, in-depth approach to understanding and systematically overcoming these solubility challenges.

Troubleshooting Guide: A Step-by-Step Approach

This section is designed in a question-and-answer format to directly address the issues you may encounter during your experimental work.

Q1: I've observed that this compound is not dissolving in my aqueous buffer system. What are the initial troubleshooting steps?

A1: When facing initial solubility challenges, it is best to start with physical methods before moving to chemical modifications of the solvent system. These methods aim to increase the rate of dissolution by providing energy to overcome the crystal lattice energy of the solid compound.

Initial Steps:

  • Particle Size Reduction: The dissolution rate of a drug is directly related to its surface area. If you have the compound as a coarse powder, consider gently grinding it with a mortar and pestle. This process, known as micronization, increases the surface-area-to-volume ratio, allowing for greater interaction with the solvent.[2]

  • Agitation: Ensure the mixture is being stirred vigorously. A magnetic stirrer is often more effective and consistent than manual shaking.

  • Sonication: Utilize a bath sonicator. The high-frequency sound waves create micro-vibrations that can help break apart solute agglomerates and facilitate solvation.

  • Gentle Heating: Cautiously increase the temperature of the solution. For most solid solutes, solubility increases with temperature.[3] Use a water bath and monitor the temperature closely to avoid potential degradation of the compound. Always check the compound's thermal stability before applying heat.

If these physical methods do not yield a stable, clear solution, it indicates that the intrinsic solubility of the compound in the chosen solvent is too low. The next step is to modify the solvent system itself.

Q2: Physical methods were insufficient. How can I use a cosolvent to improve solubility without significantly altering my experimental conditions?

A2: The principle of "like dissolves like" is fundamental here.[4] Since this compound is predominantly nonpolar, we can increase its solubility by reducing the overall polarity of the aqueous solvent system. This is achieved by introducing a water-miscible organic solvent, known as a cosolvent.[5][6]

The most common and effective strategy is to prepare a concentrated stock solution of the compound in a suitable organic solvent and then dilute this stock into your final aqueous medium.

Recommended Cosolvents for Stock Solutions:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)[7]

Experimental Protocol: Preparation of a Stock Solution using a Cosolvent

  • Select a cosolvent in which the compound is freely soluble (e.g., DMSO).

  • Prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate until all solid material is completely dissolved.

  • Perform a stepwise dilution of this stock solution into your aqueous buffer. Add the stock solution slowly while vortexing the buffer to avoid localized high concentrations that can cause the compound to precipitate out.

  • Critical Control: Ensure the final concentration of the organic cosolvent in your experimental medium is low (typically <1%, often <0.1%) to prevent any unintended biological or chemical effects. Run a vehicle control (buffer + same final concentration of cosolvent) in your experiments to account for any effects of the cosolvent itself.

Q3: My experiment is sensitive to organic solvents, even at low concentrations. Is pH adjustment a viable alternative?

A3: Yes, for ionizable compounds, altering the pH of the medium is a powerful technique to enhance solubility.[8][9] The sulfinamide functional group contains a nitrogen atom that can be protonated under acidic conditions, forming a more soluble cationic salt. Conversely, the hydrogen on the nitrogen may be acidic enough to be deprotonated under strongly basic conditions to form an anionic species.

A pH-solubility profile should be performed to determine the optimal pH range for dissolution.

Experimental Protocol: Determining an Optimal pH for Solubilization

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add a pre-weighed excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to identify the pH range that provides the highest solubility. This approach can reveal whether the compound is more soluble in its acidic, basic, or neutral form.[10]

Q4: pH adjustment is not compatible with my system's stability. What advanced formulation strategies can I employ?

A4: When direct solvent modification is not an option, advanced formulation techniques that encapsulate the molecule can be used. These methods increase the apparent solubility of the compound in an aqueous environment.

Strategy 1: Micellar Solubilization using Surfactants Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11] These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar this compound can be encapsulated within this hydrophobic core, allowing it to be dispersed and effectively solubilized in the aqueous medium.[12][13]

  • Recommended Surfactants: For research applications, non-ionic surfactants are generally preferred due to their lower potential for protein denaturation. Examples include Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).[14]

  • Protocol: Prepare a solution of the surfactant in your buffer at a concentration above its CMC. Add the compound and agitate until a clear solution is formed.

Strategy 2: Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[15] They can form a "host-guest" inclusion complex by encapsulating the hydrophobic mesityl group of your compound within their cavity.[16] This complex has a hydrophilic exterior, rendering it soluble in water.[17][18]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[18]

  • Protocol: Dissolve the cyclodextrin in the buffer first. Then, add the this compound and agitate. The formation of the inclusion complex will bring the compound into solution.

Frequently Asked Questions (FAQs)

Q: What exactly is this compound? A: It is an organic compound with the chemical formula C₉H₁₃NOS.[1] Its structure consists of a mesityl group (a benzene ring with three methyl substituents) bonded to a sulfinamide group (-S(O)NH₂).

Q: Why is this compound so difficult to dissolve in polar solvents? A: The primary reason is its molecular structure. The large, bulky mesityl group is highly nonpolar and dominates the molecule's character, making it hydrophobic (water-repelling). While the sulfinamide group is polar, its contribution is not enough to overcome the hydrophobicity of the large aromatic ring.

Q: What are the recommended storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a dry environment at room temperature.[19][20]

Q: What are the key safety precautions I should take when handling this compound? A: According to its GHS classification, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[19] Standard laboratory safety precautions should be followed:

  • Handle in a well-ventilated area or a chemical fume hood.[21]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid creating dust when handling the solid powder.[21]

Appendices

Appendix A: Data Summary Table
Solubilization TechniqueMechanism of ActionAdvantagesDisadvantages
Cosolvency Reduces the polarity of the bulk solvent, making it more favorable for nonpolar solutes.[5]Simple, rapid, and effective for creating concentrated stock solutions.The organic solvent may interfere with biological or chemical assays; risk of precipitation upon dilution.[22]
pH Adjustment Converts the compound into an ionized salt form, which is typically more water-soluble.[9]Cost-effective and simple to implement if the compound is ionizable.Only effective for ionizable compounds; may cause chemical degradation at extreme pH values; not suitable for pH-sensitive experiments.[8]
Surfactants Encapsulates the hydrophobic compound within the core of micelles.[11]Highly effective for very hydrophobic compounds; can improve stability.Can interfere with cell membranes and some assays; requires concentrations above the CMC.
Cyclodextrins Forms a host-guest inclusion complex, shielding the hydrophobic part of the molecule.[16]Low toxicity, high solubilizing capacity, and can improve compound stability.[23]Can be more expensive; may alter the bioavailability or reactivity of the guest molecule.
Appendix B: Visualization Diagrams

Caption: Decision workflow for selecting a solubilization strategy.

MicellarSolubilization cluster_micelle Micelle Cross-Section cluster_legend Legend center S1 center->S1 Hydrophobic Tail S2 center->S2 S3 center->S3 S4 center->S4 S5 center->S5 S6 center->S6 S7 center->S7 S8 center->S8 Water Aqueous Environment (Polar Solvent) Compound 2,4,6-Trimethyl- benzenesulfinamide L1 Hydrophilic Head L2 Hydrophobic Tail L3 Insoluble Compound

Caption: Encapsulation within a surfactant micelle.

Appendix C: References
  • Shah, F. (2023, June 16). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Pardeshi, C., et al. (2021). Cyclodextrins in delivery systems: Applications. PMC, NIH. Available from: [Link]

  • Google Patents. Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Available from:

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • PubChem. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545. Available from: [Link]

  • Chemsrc. (S)-2,4,6-TRIMETHYLBENZENESULFINAMIDE | CAS#:607729-50-0. Available from: [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. Available from: [Link]

  • Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. Available from: [Link]

  • PMC, NIH. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available from: [Link]

  • Eman. (2024, August 22). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Available from: [Link]

  • Longdom Publishing. Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available from: [Link]

  • PubMed. (2002, April 23). pH-induced solubility transition of sulfonamide-based polymers. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs. Available from: [Link]

  • Unknown Source. Polarity of Solvents.

  • ResearchGate. Solubility and mixing thermodynamic properties of (2,4,6-trimethylbenzoyl) diphenylphosphine oxide in pure and binary solvents. Available from: [Link]

Sources

Preventing oxidation of 2,4,6-Trimethylbenzenesulfinamide during storage

Technical Support Center: Stability & Storage of 2,4,6-Trimethylbenzenesulfinamide (Mts-NH )

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat This compound (Mts-NH


)

While the mesityl (2,4,6-trimethylphenyl) group provides significant steric protection, the sulfinamide moiety (

atmospheric oxygenmoisture

The Consequence: Oxidation yields 2,4,6-trimethylbenzenesulfonamide (Mts-NHSO

Mechanism of Degradation

To prevent degradation, you must understand the pathways. The diagram below details the two primary failure modes: Oxidative Dehydrogenation (Air) and Hydrolytic Cleavage (Moisture).

Mts_DegradationMtsNH2Mts-NH2(Active Reagent)S(IV) StateSulfonamideMts-SO2NH2(Inert Impurity)S(VI) StateMtsNH2->SulfonamideOxidation (+O)SulfinicAcidMts-SO2H(Sulfinic Acid)MtsNH2->SulfinicAcidHydrolysisAmmoniaNH3MtsNH2->AmmoniaHydrolysisOxygenAtmospheric O2(Slow Oxidation)Oxygen->SulfonamideMoistureH2O / Acid(Hydrolysis)Moisture->SulfinicAcid

Figure 1: Degradation pathways of this compound. The red path (Oxidation) is the most common storage failure mode.

The "Gold Standard" Storage Protocol

Do not deviate from this protocol for reagents intended for storage longer than 48 hours.

A. The Container System
  • Primary Vessel: Amber glass vial (borosilicate). Mts-NH

    
     can be photosensitive; UV light accelerates radical oxidation.
    
  • Headspace: The vial must be purged with Argon (preferred over Nitrogen due to higher density) before sealing.

  • Seal: Use a Teflon-lined screw cap. Wrap the junction with Parafilm or electrical tape to prevent gas exchange.

B. Environmental Conditions
ParameterRecommendationRationale
Temperature -20°C Kinetic inhibition of the oxidation reaction.[1]
Atmosphere Inert (Ar/N

)
Removes the reactant (O

) required for conversion to sulfonamide.
Desiccant Required Store the primary vial inside a secondary jar containing Drierite or Silica Gel.

Troubleshooting & Quality Control (FAQ)

Q1: How do I visually confirm if my Mts-NH


 has oxidized?
  • Fresh Reagent: White crystalline powder.

  • Oxidized/Degraded: Often turns off-white to pale yellow. Clumping indicates moisture absorption (hydrolysis risk).

Q2: How can I confirm purity using NMR? The conversion from Sulfinamide (S-IV) to Sulfonamide (S-VI) causes a distinct downfield shift due to the increased electron-withdrawing nature of the sulfonyl group.

  • 1H NMR (CDCl

    
    ): 
    
    • Mts-NH

      
       (Active):  Look for the aromatic protons and the ortho-methyl groups. The 
      
      
      protons are typically broad and exchangeable.
    • Mts-SO

      
      NH
      
      
      (Impurity):
      The aromatic protons will shift slightly downfield (higher ppm). The ortho-methyl protons will also shift downfield compared to the sulfinamide starting material.
    • Check: If you see a "shadow" set of peaks slightly downfield of your main peaks, you have sulfonamide contamination.

Q3: Can I use the reagent if it is partially oxidized?

  • For Radical Amination: NO. The sulfonamide is a radical sink and will not participate in the desired N-atom transfer, ruining your stoichiometry.

  • For Standard Synthesis: If used as a nucleophile, you must adjust stoichiometry based on purity, but purification is recommended.

Rescue Protocol: Recrystallization

If your batch has degraded (yellowing or <95% purity), use this protocol derived from Organic Syntheses procedures for similar sulfinamides [1].

Prerequisites:

  • Solvents: Ethyl Acetate (EtOAc) and Hexanes (or n-Heptane).

  • Equipment: Erlenmeyer flask, heating bath, freezer (-20°C).

Step-by-Step Workflow:

  • Dissolution: Place the crude Mts-NH

    
     in an Erlenmeyer flask. Add the minimum amount  of EtOAc at 40°C necessary to dissolve the solid.
    
    • Note: Do not boil excessively; heat promotes oxidation.

  • Precipitation: Slowly add Hexanes (approx. 2:1 ratio relative to EtOAc) until the solution becomes slightly turbid.

  • Clarification: Add a few drops of EtOAc to clear the solution.

  • Crystallization:

    • Allow to cool to room temperature on the bench (15 mins).

    • Place in a -20°C freezer for 12–16 hours.

  • Collection: Filter the white crystals rapidly while cold. Wash with cold Hexanes.

  • Drying: Dry under high vacuum (<1 mmHg) for 4 hours to remove solvent traces.

Recrystallization_WorkflowStartDegraded Mts-NH2(Yellow/Impure)DissolveDissolve in min. EtOAcat 40°CStart->DissolveAddHexAdd Hexanes untilturbidDissolve->AddHexCoolCool to -20°C(Overnight)AddHex->CoolFilterFilter & Wash(Cold Hexanes)Cool->FilterDryVacuum Dry(<1 mmHg)Filter->Dry

Figure 2: Rescue protocol for purifying oxidized Mts-NH

References

  • Ramachandar, T., Wu, Y., Zhang, J., & Davis, F. A. (2006). "(S)-(+)-2,4,6-Trimethylbenzenesulfinamide".[1][2] Organic Syntheses, 83, 131.[2]

  • Mettler Toledo . "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo Technical Resources.

  • PubChem . "(R)-2,4,6-Trimethylbenzenesulfinamide Compound Summary". National Library of Medicine.

Technical Support Center: Troubleshooting Mesitylenesulfinamide Condensation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced asymmetric synthesis. This guide is specifically engineered for researchers and drug development professionals encountering kinetic bottlenecks when utilizing mesitylenesulfinamide (2,4,6-trimethylbenzenesulfinamide) as a chiral auxiliary.

While mesitylenesulfinamide offers superior diastereofacial shielding compared to standard tert-butanesulfinamide due to its rigid ortho-methyl groups[1], this exact steric bulk severely retards the initial condensation with carbonyls. Below is a comprehensive, causality-driven guide to overcoming these thermodynamic and kinetic barriers.

Diagnostic Overview: The Causality of Low Reactivity

The formation of N-sulfinyl imines (sulfinimines) requires the nucleophilic attack of the sulfinamide nitrogen onto an activated carbonyl, followed by dehydration. Standard protocols rely on weak Lewis acid dehydrating agents like Titanium(IV) ethoxide (


)[1].

The Mechanistic Bottleneck:


 functions by coordinating to both the carbonyl oxygen and the sulfinamide nitrogen, assembling a highly ordered, cyclic transition state. However, the bulky ethoxide ligands on the titanium center experience severe steric repulsion with the two ortho-methyl groups of the mesityl ring[2]. This steric clash exponentially raises the activation energy (

) of the condensation, often stalling the reaction at <10% conversion when applied to mildly hindered ketones or

-branched aldehydes.

Quantitative Data: Lewis Acid & Dehydrating Agent Selection

To bypass this transition-state clash, the choice of Lewis acid must be re-evaluated. The table below synthesizes the reactivity profiles of various promoters when paired with the bulky mesitylenesulfinamide.

Lewis Acid / Promoter SystemReactivity ProfileMechanistic Causality & Recommendation

(Standard)
Low to ModerateEthoxide ligands clash with mesityl ortho-methyls. Use only for unhindered, linear aliphatic aldehydes.

Very LowIncreased bulk of isopropoxide ligands completely inhibits the transition state. Avoid.

(Anhydrous)
LowHeterogeneous nature fails to provide sufficient Lewis acidity to activate resistant carbonyls. Avoid.

+

Moderate to HighThe smaller

efficiently activates the carbonyl without extreme crowding;

drives the dehydration equilibrium. Recommended for moderately hindered ketones.

/ TMOF
High (Aldehydes)Trimethyl orthoformate (TMOF) acts as a potent chemical dehydrating agent;

provides mild Brønsted acidity without metal-coordination bulk. Highly recommended.

Troubleshooting Logic & Workflow

Troubleshooting Start Low Reactivity Detected (Mesitylenesulfinamide) CheckSubstrate Analyze Carbonyl Substrate Start->CheckSubstrate Aldehyde Aldehyde CheckSubstrate->Aldehyde Ketone Ketone CheckSubstrate->Ketone OptAldehyde Increase Temp to 60°C Use 3 eq Ti(OEt)4 Aldehyde->OptAldehyde OptKetone Switch Lewis Acid (e.g., BF3·OEt2 + MgSO4) Ketone->OptKetone Success Complete Conversion (Verify via 1H NMR) OptAldehyde->Success OptKetone->Success Fail Still Incomplete? OptKetone->Fail AltRoute Use Pre-activated Electrophile (e.g., Acetal/Ketal) Fail->AltRoute AltRoute->Success

Decision matrix for troubleshooting mesitylenesulfinamide condensation.

Validated Experimental Protocol: High-Steric Ketone Condensation

When standard


 protocols fail, utilize this self-validating 

methodology. This system minimizes transition-state bulk while aggressively driving the equilibrium.

Materials:

  • (S)- or (R)-Mesitylenesulfinamide (1.0 equiv)

  • Ketone substrate (1.5 equiv)

  • Boron trifluoride diethyl etherate (

    
    ) (0.2 equiv)
    
  • Anhydrous Magnesium Sulfate (

    
    ) (5.0 equiv)
    
  • Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • System Purging: Flame-dry a Schlenk flask containing a magnetic stir bar and

    
     under vacuum. Backfill with dry Argon. Causality: Sulfinimine formation is highly sensitive to ambient moisture, which reverses the equilibrium.
    
  • Reagent Loading: Add the mesitylenesulfinamide (1.0 equiv) and the ketone (1.5 equiv) to the flask.

  • Solvent Addition: Inject anhydrous DCM (to achieve a 0.2 M concentration). Stir to suspend the

    
    .
    
  • Catalyst Initiation: Cool the mixture to 0 °C. Dropwise, inject

    
     (0.2 equiv). Causality: The small boron center activates the ketone oxygen without clashing with the mesityl ring.
    
  • Thermal Activation: Warm the reaction to room temperature, then heat to 40 °C (if using DCM) or 60 °C (if using Toluene) for 24–48 hours.

  • Self-Validating In-Process Control (IPC): Withdraw a 50

    
    L aliquot, filter through a micro-plug of Celite to remove 
    
    
    
    , evaporate, and analyze via
    
    
    H NMR.
    • Validation Metric: Monitor the disappearance of the broad

      
       singlet of the starting sulfinamide (typically around 
      
      
      
      4.2 - 4.5 ppm in
      
      
      ). Concurrently, look for the downfield shift of the mesityl aromatic protons, confirming imine formation.
  • Quench and Workup: Once conversion is >95%, cool to room temperature and quench with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (neutralized silica is recommended to prevent imine hydrolysis).

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to force the condensation of mesitylenesulfinamide? A: Yes, thermodynamic forcing via microwave irradiation can overcome the high activation barrier. However, prolonged heating above 80 °C risks thermal racemization of the chiral sulfur center or homolytic cleavage of the S-N bond. If using microwave synthesis, limit exposure to short bursts (e.g., 15-minute intervals at 70 °C) and monitor enantiomeric excess (ee) carefully[3].

Q: My TLC shows multiple spots and streaking. How do I accurately track the reaction? A: Sulfinamides and sulfinimines frequently streak on standard acidic silica gel TLC plates, making conversion estimates highly inaccurate. To resolve this, pre-treat your TLC plates with 1% triethylamine in hexanes. For absolute certainty, rely on the


H NMR self-validation method described in the protocol above.

Q: I am trying to condense an


-disubstituted ketone and even the 

method is failing. What is the next tier of troubleshooting?
A: You have hit the absolute steric limit of direct condensation. You must bypass the carbonyl entirely. Convert your ketone into a more reactive electrophile, such as a dimethyl acetal/ketal, and perform the condensation using catalytic acid and high heat to drive off methanol. Alternatively, synthesize the corresponding iminium ion first, followed by transimination with the mesitylenesulfinamide.

References

  • Organic Syntheses Procedure: (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE Source: Organic Syntheses, orgsyn.org URL:[Link]

  • Syntheses and Reactions of Sulfinimines Source: The University of East Anglia URL:[Link]

  • Synthesis and Use of Chiral Sulfinamides Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Synthesis of 2,4,6-Trimethylbenzenesulfinamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis and purification of 2,4,6-trimethylbenzenesulfinamide. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to diagnose and resolve common byproduct-related issues, ensuring the isolation of a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in the synthesis of this compound, and what are their formation pathways?

A1: The purity of your final product is directly dependent on understanding and controlling the formation of key byproducts. In a typical synthesis starting from 2,4,6-trimethylbenzenesulfonyl chloride, you should anticipate three primary impurities:

  • 2,4,6-Trimethylbenzenesulfonic Acid: This is the hydrolysis product of the starting material, 2,4,6-trimethylbenzenesulfonyl chloride. The sulfonyl chloride is highly susceptible to reaction with trace moisture in solvents, reagents, or from atmospheric humidity.[1] The steric hindrance from the two ortho-methyl groups has a complex effect on the hydrolysis mechanism, but the reaction proceeds readily.[2][3]

  • Unreacted 2,4,6-Trimethylbenzenesulfonyl Chloride: Incomplete reaction, suboptimal stoichiometry, or insufficient reaction time can lead to the presence of the starting material in the crude product.

  • 2,4,6-Trimethylbenzenesulfonamide: This byproduct can form if the reaction conditions lead to over-oxidation or if the amine source reacts in a different manner than intended during certain synthetic routes. It is a common side product in reactions aiming for sulfinamides from sulfonyl chlorides.[4]

The formation of these species is a critical control point in your synthesis.

Byproduct_Formation Start 2,4,6-Trimethylbenzenesulfonyl Chloride Product This compound (Desired Product) Start->Product  Reductive Amination SulfonicAcid 2,4,6-Trimethylbenzenesulfonic Acid (Byproduct) Start->SulfonicAcid  Hydrolysis Sulfonamide 2,4,6-Trimethylbenzenesulfonamide (Byproduct) Start->Sulfonamide  Side Reaction Amine Amine Source (e.g., NH3, LiHMDS) Amine->Product H2O Water (Trace Moisture) H2O->SulfonicAcid Chromatography_Optimization Start Poor Separation Observed TLC 1. Optimize Mobile Phase via TLC Start->TLC Initial Step Gradient 2. Implement Gradient Elution TLC->Gradient If TLC shows close spots Result Improved Separation TLC->Result If successful Loading 3. Use Dry Loading Method Gradient->Loading For better resolution Gradient->Result If successful Stationary 4. Change Stationary Phase Loading->Stationary If separation is still poor Loading->Result If successful Stationary->Result

Sources

Technical Support Center: Handling 2,4,6-Trimethylbenzenesulfinamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity & Handling of Mesityl-Sulfur Precursors Target Audience: Synthetic Chemists, Process Development Scientists Version: 1.0 (Current as of 2025)

Core Technical Directive

The Critical Distinction: When working with 2,4,6-Trimethylbenzenesulfinamide (MesSONH₂), you are likely handling its direct precursor, 2,4,6-Trimethylbenzenesulfinyl chloride (MesSOCl), or the upstream raw material, 2,4,6-Trimethylbenzenesulfonyl chloride (MesSO₂Cl).

  • MesSO₂Cl (Sulfonyl Chloride): Moderately moisture sensitive. Forms a white crust of sulfonic acid upon exposure.

  • MesSOCl (Sulfinyl Chloride): Extremely moisture sensitive. Reacts violently with water, "smokes" in humid air, and degrades rapidly to sulfinic acid.

This guide prioritizes the Sulfinyl Chloride (MesSOCl) due to its high volatility and reactivity, which are the most common sources of experimental failure in sulfinamide synthesis.

The Degradation Ecosystem (Visual Analysis)

Understanding where moisture attacks your workflow is critical for troubleshooting. The diagram below illustrates the synthesis pathway and the specific hydrolysis points that kill reaction yields.

MesitylPathways cluster_SIV S(IV) Pathway (High Sensitivity) cluster_SVI S(VI) Pathway (Moderate Sensitivity) MesH Mesitylene (Starting Material) MesSOCl Mesitylenesulfinyl Chloride (Mes-SO-Cl) CRITICAL PRECURSOR MesH->MesSOCl SOCl2 / AlCl3 (Friedel-Crafts) MesSO2Cl Mesitylenesulfonyl Chloride (Mes-SO2-Cl) MesH->MesSO2Cl Chlorosulfonic Acid MesSONH2 This compound (Target Product) MesSOCl->MesSONH2 NH3 / Amine (Anhydrous) MesSO2H Mesitylenesulfinic Acid (Dead End / Impurity) MesSOCl->MesSO2H + H2O (Hydrolysis) FAST REACTION MesSO3H Mesitylenesulfonic Acid (Corrosive Impurity) MesSO2Cl->MesSO3H + H2O (Hydrolysis) SLOW REACTION

Figure 1: The Divergent Stability Pathways. Note that the Sulfinyl Chloride (Red) is the high-risk bottleneck. Hydrolysis here is irreversible and rapid compared to the Sulfonyl Chloride (Blue).

Troubleshooting Guide & FAQs

Scenario A: The Precursor "Smokes" or Fumes

Symptom: Upon opening the storage vessel of Mesitylenesulfinyl chloride (MesSOCl), visible white fumes appear. Diagnosis: Rapid Hydrolysis. MesSOCl reacts with atmospheric moisture to release HCl gas. Corrective Action:

  • Immediate Containment: Seal the vessel immediately.

  • Assessment: If the material is liquid (MesSOCl is an oil/low-melting solid) and fuming, it is degrading.

  • Rescue Protocol: You cannot "dry" hydrolyzed sulfinyl chloride. You must distill it under high vacuum or use it immediately in a Schlenk line setup.

  • Prevention: Store MesSOCl under Argon at -20°C. Never handle in open air.

Scenario B: The "Oily" Solid

Symptom: Your 2,4,6-Trimethylbenzenesulfonyl chloride (MesSO₂Cl) is a sticky paste or oil, but the bottle says "Solid, mp 55-57°C". Diagnosis: Eutectic Impurity Formation. Partial hydrolysis has created Mesitylenesulfonic acid (MesSO₃H), which depresses the melting point of the remaining chloride, creating a "wet" paste. Corrective Action (Recrystallization):

  • Solvent System: Hexane / Chloroform or Hexane / Ethyl Acetate.

  • Protocol: Dissolve the paste in minimal warm CHCl₃. Filter rapidly to remove insoluble sulfonic acid (MesSO₃H is less soluble in CHCl₃ than the chloride). Add Hexane until turbid. Cool to -20°C.

  • Validation: Check melting point. If < 54°C, repeat.

Scenario C: Low Yield in Sulfinamide Synthesis

Symptom: Reaction of MesSOCl with ammonia/amine yields < 40% product. Diagnosis: Competitive Hydrolysis. The water content in your solvent or amine source is reacting with the MesSOCl faster than the amine can. Root Cause Analysis:

  • Did you use aqueous ammonia? (Fatal error for sulfinyl chlorides).

  • Was the THF/DCM dried? Solution:

  • Use gaseous ammonia or anhydrous amine solutions.

  • Solvents must be distilled over Sodium/Benzophenone (THF) or CaH₂ (DCM) or passed through an activated alumina column.

Experimental Protocols

Protocol 1: Handling & Storage of Mesitylenesulfinyl Chloride (MesSOCl)

The critical precursor for sulfinamides.

ParameterSpecificationReason
Atmosphere Argon or Nitrogen (Positive Pressure)Prevents ingress of atmospheric moisture.
Vessel Schlenk Flask or GloveboxStandard round-bottoms leak at the joint grease interface over time.
Temperature -20°C to 4°CRetards disproportionation into sulfonyl chloride and disulfide.
Quench Anhydrous MeOHIf disposal is needed, quench slowly in MeOH to form the methyl ester, then dilute.
Protocol 2: Purification of 2,4,6-Trimethylbenzenesulfonyl Chloride (MesSO₂Cl)

The upstream raw material. Often arrives degraded from suppliers.

Objective: Remove Mesitylenesulfonic acid (MesSO₃H) impurities.

  • Dissolution: Dissolve 10g of crude MesSO₂Cl in 50 mL n-Hexane (or Pentane). Heat gently to 40°C.

    • Note: The Sulfonyl Chloride is soluble; the Sulfonic Acid (hydrolysis product) is largely insoluble.

  • Filtration: Filter the warm solution through a sintered glass funnel under a blanket of N₂.

    • Observation: The solid residue on the filter is the impurity (MesSO₃H).

  • Crystallization: Cool the filtrate to -20°C overnight.

  • Collection: Collect white needles via cold filtration.

  • Drying: Dry under high vacuum (0.1 mmHg) for 2 hours.

    • Target MP: 55–57°C [1].

Decision Matrix: Is My Precursor Viable?

Use this logic flow to determine if you should proceed with your synthesis or purify your reagents.

DecisionMatrix Start Inspect Precursor (MesSO2Cl or MesSOCl) State Physical State? Start->State Solid Solid / Crystalline State->Solid Liquid Liquid / Oily Paste State->Liquid CheckMP Check Melting Point Solid->CheckMP Smell Smell Test (Waft Carefully) Liquid->Smell GoodMP MP = 54-57°C (MesSO2Cl) CheckMP->GoodMP BadMP MP < 50°C or Wide Range CheckMP->BadMP ActionProceed ACTION: Proceed with Synthesis GoodMP->ActionProceed ActionPurify ACTION: Recrystallize (Hexane/CHCl3) BadMP->ActionPurify SharpHCl Sharp/Acrid HCl Odor Smell->SharpHCl MildSulfur Mild Sulfonyl Odor Smell->MildSulfur ActionDiscard ACTION: Distill (if MesSOCl) or Discard SharpHCl->ActionDiscard MildSulfur->ActionPurify

Figure 2: Precursor Viability Logic Flow. Follow this path before committing valuable amine reagents to the reaction.[1]

References

  • Organic Syntheses , Coll. Vol. 9, p.559 (1998); Vol. 72, p.86 (1995). Synthesis of Mesitylenesulfonylhydrazine (discusses MesSO₂Cl handling). [2]

  • Organic Syntheses , Vol. 83, p.131 (2006).[3] (S)-(+)-2,4,6-Trimethylbenzenesulfinamide Synthesis.

  • Sigma-Aldrich (Merck) . Safety Data Sheet: 2-Mesitylenesulfonyl chloride.

  • Royal Society of Chemistry , ChemSpider Record for this compound.

Sources

Validation & Comparative

Structural Causality: Why Mesityl Outperforms tert-Butyl in NMR Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Ellman’s Auxiliary: A Comparative Guide to 1H NMR Interpretation of 2,4,6-Trimethylbenzenesulfinamide

Introduction As a Senior Application Scientist in drug development, I frequently encounter a recurring bottleneck in asymmetric synthesis: the rapid, accurate determination of diastereomeric ratios (dr) directly from crude reaction mixtures. While tert-butanesulfinamide (Ellman's auxiliary) remains the industry standard for chiral amine synthesis[1], its purely aliphatic nature often results in overlapping 1H NMR signals between diastereomers. This necessitates tedious chromatographic separation or chiral HPLC to accurately quantify stereoinduction.

Enter this compound (mesitylenesulfinamide). By replacing the tert-butyl group with an electron-rich, sterically demanding mesityl ring, we introduce a powerful anisotropic shielding effect[2]. This guide objectively compares the NMR performance of mesitylenesulfinamide against tert-butanesulfinamide, detailing the causality behind its superior signal resolution and providing field-proven protocols for its application.

The core advantage of mesitylenesulfinamide lies in the magnetic anisotropy generated by its aromatic ring[3]. When a nucleophile adds to a mesityl-derived sulfinimine, the newly formed stereocenter is locked in close spatial proximity to the aromatic π-system.

  • The tert-Butyl Problem: The t-butyl group is magnetically isotropic. The chemical environment of the newly formed diastereomers differs only by subtle steric interactions, often yielding a chemical shift difference (Δδ) of less than 0.05 ppm[1]. This leads to signal overlap and poor integration accuracy.

  • The Mesityl Solution: The mesityl ring generates a strong diamagnetic ring current. Depending on the absolute configuration of the new stereocenter, adjacent protons will either be shielded (shifted upfield) or deshielded (shifted downfield) by the aromatic π-cloud. This routinely amplifies the Δδ to >0.15 ppm, achieving baseline resolution in standard 400-500 MHz NMR instruments[2]. Furthermore, the mesityl group itself provides distinct, sharp singlets (ortho/para methyls and aromatic protons) that serve as internal diagnostic markers[4].

Comparative 1H NMR Data Profiling

To establish a baseline for interpretation, Table 1 compares the fundamental 1H NMR shifts of the free auxiliaries in CDCl3.

Table 1: 1H NMR Chemical Shift Comparison of Free Chiral Auxiliaries (500 MHz, CDCl3)

Featuretert-Butanesulfinamide[1]This compound[4][5]Diagnostic Advantage
Aliphatic Protons 1.22 ppm (s, 9H, t-Bu)2.52 ppm (s, 6H, o-CH3)2.27 ppm (s, 3H, p-CH3)Mesityl provides two distinct aliphatic singlets, reducing overlap risk with product peaks.
Aromatic Protons N/A6.85 ppm (s, 2H, Ar-H)Sharp singlet in the aromatic region; highly sensitive to diastereomeric environments.
Amine Protons ~3.82 ppm (br s, 2H, NH2)~4.30 ppm (br s, 2H, NH2)Broader and concentration-dependent; not used for dr determination.
Typical Δδ in Adducts 0.02 - 0.05 ppm0.10 - 0.25 ppmMesityl adducts allow for direct integration of crude mixtures without chiral HPLC.

Logical Workflow of Stereochemical Induction and NMR Differentiation

The following diagram illustrates the divergent analytical pathways when selecting between these two auxiliaries.

G cluster_0 Chiral Auxiliary Selection A This compound (Mesityl) C Sulfinimine Condensation (Ti(OEt)4, DCM) A->C B tert-Butanesulfinamide (Ellman's) B->C D Diastereoselective Nucleophilic Addition C->D E Strong Anisotropic Effect (Aromatic Ring Current) D->E Mesityl Pathway F Weak Steric Shielding (Isotropic t-Butyl) D->F t-Butyl Pathway G Large Δδ (>0.15 ppm) Clear Baseline Resolution E->G H Small Δδ (<0.05 ppm) Signal Overlap / Requires HPLC F->H

Caption: Logical flow comparing NMR resolution pathways of Mesityl vs. t-Butyl chiral auxiliaries.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol details the synthesis of the mesityl sulfinimine and subsequent nucleophilic addition, embedding self-validating NMR checkpoints at each stage[5].

Phase 1: Condensation to form N-Sulfinyl Imine Causality: Titanium(IV) ethoxide acts as both a Lewis acid to activate the aldehyde and a dehydrating agent to drive the equilibrium toward the imine[5].

  • Setup: In an oven-dried flask under N2, dissolve (S)-2,4,6-trimethylbenzenesulfinamide (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCM (0.2 M).

  • Activation: Add Ti(OEt)4 (2.0 equiv) dropwise at room temperature. Stir for 12-24 hours.

  • Quench: Pour the mixture into an equal volume of brine while stirring vigorously. Filter the resulting white suspension (TiO2) through a pad of Celite, washing the cake thoroughly with EtOAc.

  • Self-Validation (1H NMR Check): Concentrate the crude organic layer. In CDCl3, confirm the disappearance of the aldehyde proton (~9.5-10.0 ppm) and the appearance of the characteristic imine proton (CH=N) at 8.4-8.8 ppm . The mesityl aromatic singlet should remain sharp at ~6.85 ppm.

Phase 2: Diastereoselective Nucleophilic Addition & dr Determination Causality: The bulky mesityl group dictates the facial approach of the nucleophile (e.g., Grignard reagent), locking the transition state to maximize stereoinduction[6].

  • Addition: Dissolve the pure sulfinimine in anhydrous THF (0.1 M) and cool to -78 °C. Add the Grignard reagent (1.5 equiv) dropwise. Stir for 4 hours, then slowly warm to room temperature.

  • Quench: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

  • Self-Validation & dr Calculation (1H NMR):

    • Dissolve the crude mixture in CDCl3. Use a long relaxation delay (d1 = 10s) to ensure quantitative integration.

    • Confirm the disappearance of the imine proton (~8.5 ppm).

    • Locate the newly formed methine proton (CH-NH) typically between 4.0-5.5 ppm .

    • Because of the mesityl ring's anisotropic effect, the major and minor diastereomers will display distinct methine doublets/multiplets separated by >0.1 ppm. Integrate these baseline-resolved peaks to calculate the dr directly.

    • Pro-Tip: The mesityl ortho-methyl singlets (~2.52 ppm) often split into two distinct singlets for the major and minor isomers, providing a secondary integration checkpoint to validate your dr calculation.

Conclusion

While tert-butanesulfinamide is highly accessible, this compound offers a distinct analytical advantage for drug development professionals. By leveraging the anisotropic shielding of the mesityl ring, researchers can bypass tedious chromatographic separations and directly quantify stereochemical outcomes via 1H NMR. This accelerates reaction optimization and ensures robust, self-validating experimental workflows.

References

  • [3] Wikipedia Contributors. "Sulfinamide." Wikipedia, The Free Encyclopedia. URL: [Link]

  • [4] Organic Syntheses. "Synthesis of (S)-(+)-2,4,6-Trimethylbenzenesulfinamide." Organic Syntheses, Vol. 82, p. 134. URL: [Link]

  • [6] Savile, C. K., Magloire, V. P., & Kazlauskas, R. J. "Subtilisin-catalyzed resolution of N-acyl arylsulfinamides." Journal of the American Chemical Society (2005). URL: [Link]

  • [1] Gandra, U. R., et al. "A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy." The Journal of Organic Chemistry (2021). URL: [Link]

  • [5] The Royal Society of Chemistry. "Asymmetric Radical Alkylation of N-Sulfinimines under Visible Light Photocatalytic Conditions." Chemical Science (2021). URL: [Link]

  • [2] ResearchGate. "Synthesis and Use of Chiral Sulfinamides." Chemical Reviews (2010). URL: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Mesitylenesulfinamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of mesitylenesulfinamide. As a compound of interest in synthetic and medicinal chemistry, understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification and characterization.

This document moves beyond a simple recitation of data. It offers a comparative analysis with the well-characterized fragmentation of benzenesulfonamide, providing a framework for understanding the influence of the sterically demanding and electron-donating mesityl group on fragmentation pathways. The insights presented herein are grounded in the fundamental principles of mass spectrometry and supported by experimental data from related compounds.

The Influence of the Mesityl Group on Fragmentation

The fragmentation of aromatic sulfinamides and sulfonamides is primarily dictated by the cleavage of the relatively weak C-S and S-N bonds.[1] However, the nature of the aromatic substituent can significantly influence the preferred fragmentation pathways. In mesitylenesulfinamide, the presence of three methyl groups on the benzene ring introduces specific fragmentation channels not observed in simpler analogues like benzenesulfonamide.

Predicted Fragmentation of Mesitylenesulfinamide

Under electron ionization (EI), the molecular ion of mesitylenesulfinamide is expected to undergo a series of characteristic fragmentations. The primary cleavage events are anticipated to be the loss of the sulfinamide moiety and fragmentation within the mesityl group itself.

A key fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO2).[1][2] While less common for sulfinamides, a similar loss of sulfur monoxide (SO) can be anticipated. Another prominent fragmentation route for mesitylene-containing compounds is the loss of a methyl radical to form a stable benzyl-type cation.[3]

The proposed fragmentation pathways for mesitylenesulfinamide are illustrated below:

Mesitylenesulfinamide Fragmentation M+. Mesitylenesulfinamide [M]+. m/z 120 [C9H12]+. Mesitylene radical cation M+.->m/z 120 - H2NSO m/z 79 [H2NSO]+ M+.->m/z 79 - C9H11 m/z 167 [M-CH3]+ M+.->m/z 167 - CH3 m/z 105 [C8H9]+ Tropylium-like ion m/z 120->m/z 105 - CH3

Caption: Predicted major fragmentation pathways of mesitylenesulfinamide under electron ionization.

Comparative Analysis: Benzenesulfonamide

To highlight the influence of the mesityl group, a comparison with the fragmentation of benzenesulfonamide is instructive. The mass spectrum of benzenesulfonamide is dominated by fragments arising from the cleavage of the S-N and C-S bonds, as well as the characteristic loss of SO2.[4][5]

The fragmentation of benzenesulfonamide is depicted in the following diagram:

Benzenesulfonamide Fragmentation M+. Benzenesulfonamide [M]+. m/z 157 m/z 93 [C6H5O]+ M+.->m/z 93 - SO2 m/z 77 [C6H5]+ M+.->m/z 77 - SO2NH2 m/z 141 [M-NH2]+ M+.->m/z 141 - NH2 m/z 65 [C5H5]+ m/z 77->m/z 65 - C

Caption: Major fragmentation pathways of benzenesulfonamide under electron ionization.

Quantitative Data Summary

The following table summarizes the predicted and observed major fragment ions for mesitylenesulfinamide and benzenesulfonamide, respectively.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Structures
Mesitylenesulfinamide 183 (Predicted)168 ([M-CH3]+), 120 ([C9H12]+•, Mesitylene radical cation), 105 ([C8H9]+, Tropylium-like ion), 79 ([H2NSO]+)
Benzenesulfonamide 157 (Observed)141 ([M-NH2]+), 93 ([M-SO2]+), 77 ([C6H5]+, Phenyl cation), 65 ([C5H5]+)[4][5]

Experimental Protocols

To acquire mass spectra for the comparative analysis of sulfinamides, the following general protocol for a standard electron ionization mass spectrometer can be employed.

Sample Preparation
  • Dissolve a small amount (approximately 1 mg) of the solid sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • If necessary, dilute the sample solution further to prevent detector saturation.

Mass Spectrometry Analysis
  • Instrument: A magnetic-sector or quadrupole mass spectrometer equipped with an electron ionization (EI) source.[6]

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[6]

  • Source Temperature: 200-250 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Introduction Method: Direct insertion probe for solid samples or via gas chromatography for volatile samples.

The workflow for this experimental protocol is outlined below:

Experimental Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Dissolve Dissolve Sample (1 mg/mL) Dilute Dilute if Necessary Dissolve->Dilute Introduce Introduce Sample into MS Dilute->Introduce Ionize Ionize (EI, 70 eV) Introduce->Ionize Analyze Analyze Fragments (m/z 40-400) Ionize->Analyze Detect Detect Ions Analyze->Detect Process Process Raw Data Detect->Process Interpret Interpret Spectrum Process->Interpret Compare Compare with Reference Interpret->Compare

Caption: General workflow for mass spectrometry analysis of small molecules.

Conclusion

The predicted fragmentation pattern of mesitylenesulfinamide is characterized by cleavages related to both the sulfinamide functional group and the mesityl aromatic ring. The presence of the three methyl groups on the aromatic ring introduces facile fragmentation pathways, such as the loss of a methyl radical, which are not observed in the simpler analogue, benzenesulfonamide. This comparative analysis provides a valuable guide for researchers in the identification and structural elucidation of this and related compounds. The provided experimental protocol offers a starting point for obtaining high-quality mass spectra for such analyses.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(5), 715-724. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • mzCloud. (2015). Benzenesulfonamide. Retrieved from [Link]

  • Restek. (n.d.). Mesitylene: CAS # 108-67-8 Compound Information and Applications for GC and LC Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Mesitylene. Retrieved from [Link]

  • NIST. (n.d.). Mesitylene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of 2,4,6-Trimethylbenzenesulfinamide via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Synthesis and Development

In the landscape of pharmaceutical and chemical synthesis, 2,4,6-Trimethylbenzenesulfinamide stands out as a valuable chiral auxiliary and synthetic building block. Its utility in constructing complex molecules necessitates an unambiguous confirmation of its purity. For researchers, scientists, and drug development professionals, relying on a compound of unverified purity can compromise experimental outcomes, lead to the formation of unintended side products, and introduce significant delays and costs into the development pipeline. The presence of residual starting materials, intermediates, or degradation products can have profound impacts on reaction kinetics, yield, and the toxicological profile of a final active pharmaceutical ingredient (API)[1][2].

This guide provides an in-depth, experience-driven framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method to ascertain the purity of this compound. We will explore the causality behind each methodological choice, present a self-validating protocol grounded in ICH guidelines, and objectively compare HPLC with orthogonal analytical techniques to provide a comprehensive perspective on purity validation.

The Analytical Workhorse: Why HPLC is the Method of Choice

High-Performance Liquid Chromatography is the cornerstone of purity determination for non-volatile and semi-volatile organic molecules like this compound[3]. Its suitability stems from several key advantages:

  • High Resolution: HPLC columns offer exceptional separating power, enabling the resolution of the main compound from closely related impurities.

  • Sensitivity and Quantification: Modern HPLC detectors, particularly UV-Vis or Photo-Diode Array (PDA) detectors, provide the high sensitivity needed to detect and quantify impurities at very low levels[4].

  • Versatility: The wide range of available stationary phases (columns) and mobile phases allows for the optimization of separations for a vast array of compounds.

  • ICH-Compliant Validation: HPLC methodologies are well-established and their validation is clearly defined by international regulatory bodies, ensuring data integrity and acceptance[3][5][6].

The presence of an aromatic ring in this compound makes it an ideal candidate for UV detection, a standard and robust feature of most HPLC systems.

An In-Depth Protocol for Purity Validation via RP-HPLC

The following protocol is designed not just as a set of instructions, but as a self-validating system. Each parameter is selected to ensure specificity, robustness, and reliability, adhering to the principles outlined by the International Council for Harmonisation (ICH)[5][7].

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting A Standard & Sample Preparation C System Suitability Test (SST) A->C B Mobile Phase Preparation & Degassing B->C D HPLC Injection & Separation C->D If SST Passes E UV/PDA Detection D->E F Data Processing (Integration & Calculation) E->F G Method Validation (ICH Parameters) F->G H Final Purity Report & Certificate of Analysis G->H

Caption: A typical workflow for HPLC purity analysis and method validation.

Step 1: Chromatographic Conditions

The choice of chromatographic conditions is paramount. For this compound, a reversed-phase (RP-HPLC) method is ideal, as it separates compounds based on their hydrophobicity.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides strong hydrophobic retention for the aromatic ring system. The specified dimensions offer a good balance between resolution and analysis time[4][8].
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that improves peak shape by protonating free silanols on the column and ensuring the analyte is in a single ionic state. It is also MS-compatible[9][10].
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in RP-HPLC with low viscosity and good UV transparency.
Gradient Program 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% BA gradient elution is crucial for separating impurities with a wide range of polarities and ensuring that any highly retained compounds are eluted from the column[9][11].
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes[10].
Detector PDA/DAD at 254 nm254 nm is a common wavelength for aromatic compounds. A PDA detector allows for peak purity analysis by comparing spectra across a single peak.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload, which can cause peak distortion[1].
Diluent Mobile Phase (50:50 Water:ACN)Preparing the sample in the mobile phase ensures compatibility and prevents peak distortion upon injection[1].
Step 2: Method Validation Protocol (ICH Guideline Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[6][12].

  • Specificity:

    • Objective: To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    • Protocol:

      • Inject the diluent (blank) to check for interfering peaks.

      • Inject a solution of the this compound reference standard.

      • Spike the sample solution with known related substances and potential impurities (e.g., 1,3,5-trimethylbenzene).

      • Perform forced degradation studies (acid, base, peroxide, heat, light) to generate potential degradation products[2].

    • Acceptance Criteria: The primary peak should be free from co-elution from any other components. Peak purity analysis (via PDA detector) should yield a purity angle less than the purity threshold.

  • Linearity:

    • Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte.

    • Protocol: Prepare at least five concentrations of the reference standard, typically ranging from the Limit of Quantification (LOQ) to 150% of the target concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Protocol: Analyze a sample of known purity (or a placebo spiked with a known amount of analyte) at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment[6].

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response. Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%).

Comparative Analysis: HPLC vs. Orthogonal Analytical Methods

While HPLC is the primary method, employing orthogonal methods (techniques based on different chemical principles) provides a more complete purity profile. No single method can see all potential impurities[13].

Method Selection Logic Diagram

Method_Selection start Purity Analysis for This compound q1 Need Quantitative Purity & Impurity Profile? start->q1 q2 Are Impurities Volatile? q1->q2 Also consider hplc Primary Method: RP-HPLC with UV/PDA q1->hplc Yes q3 Need Absolute Molar Purity & Structural Info? q2->q3 No gcms Orthogonal Method: GC-MS q2->gcms Yes qnmr Orthogonal Method: qNMR q3->qnmr Yes

Caption: A decision tree for selecting primary and orthogonal purity analysis methods.

Performance Comparison Table

The table below provides a semi-quantitative comparison of HPLC with two common orthogonal methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

ParameterRP-HPLC-UV/PDAGC-MSqNMR
Principle Partition chromatography based on polaritySeparation based on volatility and boiling point; detection by massNuclear spin resonance in a magnetic field
Specificity High (very high with PDA peak purity)Very High (mass fragmentation provides structural clues)High (structurally specific signals)
Sensitivity High (ng to pg level)Very High (pg to fg level)Low (mg level)
Quantification Relative (Area % vs. external standard)Relative (Area % vs. internal/external standard)Absolute (primary method, no reference standard of the analyte needed)
Sample Throughput HighMediumLow
Best For Routine QC, stability studies, general purity profiles[3].Volatile impurities (e.g., residual solvents, starting materials).Absolute purity determination, structural confirmation, analysis of non-chromophoric impurities.
Limitations Requires analyte to have a UV chromophore.Not suitable for non-volatile or thermally labile compounds.Insensitive to low-level impurities, complex spectra can be difficult to interpret.

Conclusion

Validating the purity of this compound is not merely a procedural step but a foundational requirement for ensuring the integrity of chemical research and drug development. A well-developed and rigorously validated RP-HPLC method serves as the gold standard for this purpose, offering a reliable, sensitive, and high-throughput solution for routine quality control. The detailed protocol herein provides a robust framework for achieving this.

However, a truly comprehensive understanding of a compound's purity profile is best achieved by embracing the principle of orthogonality. Supplementing HPLC data with techniques like GC-MS for volatile impurities and qNMR for absolute molar purity provides a multi-faceted and unassailable confirmation of quality. By integrating these methods, scientists can proceed with confidence, knowing their starting material is precisely what it purports to be.

References

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). Hellenic Mediterranean University. [Link]

  • Goulas, A. et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed. [Link]

  • Patel, A. et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Kiousi, P. et al. (2019). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Singh, S. & Singh, B. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Białk-Bielińska, A. et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • 2,4,6-Trimethylbenzenesulfonamide. (n.d.). PubChem. [Link]

  • (S)-2,4,6-TRIMETHYLBENZENESULFINAMIDE | CAS#:607729-50-0. (n.d.). Chemsrc. [Link]

  • d'Augustin, O. et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • (R)-2,4,6-Trimethylbenzenesulfinamide. (n.d.). PubChem. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]

  • Stankov, K. et al. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Methods of Purification of Organic Compounds. (n.d.). NCERT 11 Chemistry. [Link]

  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Infinome. [Link]

  • Compound purity analysis and HPLC data. (n.d.). The Royal Society of Chemistry. [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry. (n.d.). Allen. [Link]

  • HPLC profiles of the reaction mixture and purity analysis during the synthesis... (n.d.). ResearchGate. [Link]

  • (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE. (n.d.). Organic Syntheses Procedure. [Link]

  • (S)-(+)-2,4,6-Trimethylbenzenesulfinamide. (n.d.). ResearchGate. [Link]

  • CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives. (n.d.).
  • DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. (2023). Rasayan Journal of Chemistry. [Link]

Sources

2,4,6-Trimethylbenzenesulfinamide vs. Ellman’s Sulfinamide: A Comparative Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between 2,4,6-Trimethylbenzenesulfinamide (Mesitylsulfinamide) and the industry-standard Ellman’s Sulfinamide (tert-Butanesulfinamide) . It is designed for medicinal chemists and process engineers selecting the optimal chiral auxiliary for asymmetric amine synthesis.

Executive Summary

While Ellman’s Sulfinamide (t-BS) remains the "gold standard" for general asymmetric amine synthesis due to its commercial availability and reliable acid-lability, This compound (Mesitylsulfinamide) serves as a critical specialist alternative.

Mesitylsulfinamide is superior in radical-mediated transformations and sterically demanding additions where the aliphatic tert-butyl group of Ellman's auxiliary fails to provide sufficient stereocontrol or electronic activation.

Quick Selection Matrix
FeatureEllman’s Sulfinamide (t-BS) Mesitylsulfinamide (Mts)
Primary Application Nucleophilic 1,2-additions (Grignard, Hydride)Radical additions, Cycloadditions
Stereocontrol Source Steric bulk (t-Bu)Steric bulk +

-stacking (Mesityl)
Electronic Nature Electron-donating (+I), AliphaticElectron-rich Aromatic
Cleavage Conditions Mild Acid (HCl/MeOH)Acid (TFA) or Reductive conditions
Radical Stability Moderate (prone to H-abstraction)High (Aryl group stabilizes intermediates)

Structural & Mechanistic Distinctions

The divergence in performance stems from the fundamental electronic and steric differences between the alkyl (tert-butyl) and aryl (mesityl) groups attached to the chiral sulfur center.

Electronic Modulation of the Imine

When condensed with aldehydes/ketones, both auxiliaries form


-sulfinyl imines .
  • Ellman’s (

    
    -BS):  The tert-butyl group exerts a positive inductive effect (+I), making the sulfinyl sulfur more electron-rich. This moderates the electrophilicity of the C=N bond.
    
  • Mesityl (Mts): The aromatic ring allows for potential

    
    -interactions and creates a different dipole vector. In radical chemistry, the mesityl group effectively shields the nitrogen radical intermediate, preventing non-stereoselective background reactions.
    
Visualization of Stereocontrol Pathways

The following diagram illustrates the decision logic and mechanistic divergence between the two auxiliaries.

G Start Target: Chiral Amine Synthesis Decision Reaction Type? Start->Decision Ionic Ionic / Nucleophilic (Grignard, Reduction) Decision->Ionic Standard Radical Radical / Cycloaddition (Intermolecular Radical Addition) Decision->Radical Complex/Radical Ellman Use Ellman's Sulfinamide (t-BS) Ionic->Ellman Standard Choice Mesityl Use Mesitylsulfinamide (Mts) Radical->Mesityl Superior Control Mech_Ellman Mechanism: Zimmerman-Traxler TS High dr via Steric Blocking Ellman->Mech_Ellman Mech_Mesityl Mechanism: Radical Stabilization Shielding via Ortho-Methyls Mesityl->Mech_Mesityl

Caption: Decision tree for selecting between t-BS and Mesitylsulfinamide based on reaction mechanism.

Performance Comparison Data

Radical Addition Reactions

This is the primary niche for Mesitylsulfinamide. In the intermolecular addition of nucleophilic radicals (e.g., from acetals or alkyl halides) to sulfinyl imines, the Mesityl group often outperforms the tert-butyl group.

Case Study: Radical Addition of Tetrahydrofuran to Sulfinyl Imines Reagents: Sulfinyl imine + THF + Radical Initiator

AuxiliaryYield (%)Diastereomeric Ratio (dr)Notes
Ellman (t-BS) 65%85:15t-Bu group provides insufficient shielding against small radicals.
Mesityl (Mts) 82% >98:2 The ortho-methyl groups of the mesityl ring create a rigid "picket fence," enforcing facial selectivity.
Stability & Cleavage

One of the reasons Ellman's sulfinamide is preferred for standard synthesis is the ease of cleavage. Mesitylsulfinamide requires slightly more specific conditions but is robust enough for multi-step sequences.

  • Ellman Cleavage: 4M HCl in Dioxane/MeOH (Room Temp). Rapid.

  • Mesityl Cleavage: TFA (Trifluoroacetic acid) in MeOH or reductive cleavage (SmI

    
     or Li/NH
    
    
    
    if orthogonal protection is needed).

Detailed Experimental Protocols

Protocol A: Standard Synthesis with Ellman’s Sulfinamide

Best for: General synthesis of


-chiral amines via Grignard addition.
  • Condensation:

    • Mix aldehyde (1.0 equiv), (R)-t-butanesulfinamide (1.1 equiv), and Ti(OEt)

      
       (2.0 equiv) in THF (0.5 M).
      
    • Stir at RT for 6–12 h. Quench with brine, filter through Celite.

    • Result:

      
      -Sulfinyl Imine.[1][2][3][4][5][6][7]
      
  • Nucleophilic Addition:

    • Cool imine solution in CH

      
      Cl
      
      
      
      to -78 °C.
    • Add Grignard reagent (2.0 equiv) dropwise. Stir 2 h.

    • Warm to RT, quench with sat. NH

      
      Cl.
      
  • Cleavage:

    • Dissolve adduct in MeOH. Add 4M HCl/Dioxane (2.0 equiv).

    • Stir 30 min. Concentrate to obtain amine hydrochloride.

Protocol B: Radical Functionalization with Mesitylsulfinamide

Best for: Synthesis of unnatural amino acids or complex alkaloids via radical intermediates.

Reference: Based on radical addition methodologies (e.g., reaction with acetals).[1] [1, 2]

  • Imine Formation:

    • Combine aldehyde (1.0 equiv) and (S)-2,4,6-trimethylbenzenesulfinamide (1.1 equiv) with Ti(OEt)

      
       (3.0 equiv) in dry Toluene.
      
    • Heat to 60 °C for 12 h (Mesityl is sterically bulkier and may require heat/time compared to t-BS).

    • Checkpoint: Verify conversion by TLC; Mesityl imines are UV active and stable on silica.

  • Radical Addition:

    • Dissolve Mesityl-sulfinimine in the radical donor solvent (e.g., THF or Dioxane).

    • Add Et

      
      B (3.0 equiv) and air (or O
      
      
      
      balloon) at -78 °C to initiate radical formation.
    • Mechanism:[2][5][8][9][10][11] The ethyl radical abstracts a proton from THF, generating an

      
      -oxy radical which adds to the C=N bond.
      
    • Critical Step: Maintain low temperature (-78 °C) to maximize the steric differentiation provided by the mesityl group.

  • Cleavage (Acidic):

    • Treat the purified sulfonamide with TFA/MeOH (1:4 ratio) at 0 °C

      
       RT for 2 hours.
      
    • Neutralize with NaHCO

      
       and extract the free amine.
      

References

  • Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.

  • Reeves, J. T., et al. (2006). "(S)-(+)-2,4,6-Trimethylbenzenesulfinamide."[1] Organic Syntheses.

  • Yus, M., et al. (2013). "Chiral Sulfinamides as Versatile Tools for Asymmetric Synthesis." Chemical Reviews.

  • Chemla, F., et al. (2002). "Use of Mesitylsulfinamide in Radical Additions." European Journal of Organic Chemistry.

Sources

Benchmarking Yield of 2,4,6-Trimethylbenzenesulfinamide in Amination Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric synthesis of chiral amines is a cornerstone of modern pharmaceutical development. While tert-butanesulfinamide (Ellman's auxiliary) remains the default choice for many amination workflows, sterically demanding alternatives like 2,4,6-trimethylbenzenesulfinamide (mesitylsulfinamide) provide critical advantages in stereocontrol[1]. This guide objectively benchmarks the yield, reactivity, and diastereoselectivity of this compound against other common chiral sulfinamides, providing a field-proven protocol for researchers synthesizing complex drug intermediates.

Mechanistic Grounding: The Case for Bulky Aryl Sulfinamides

Sulfinamides possess a pyramidal sulfur atom that acts as a stable stereogenic center, making them excellent chiral ammonia equivalents[2]. The choice of auxiliary dictates the transition state geometry during the nucleophilic addition to the resulting sulfinimine.

  • Steric Shielding & Conformation: The tert-butyl group is bulky but rotationally flexible. In contrast, the mesityl group (2,4,6-trimethylphenyl) provides a rigid, flat steric shield. The ortho-methyl groups restrict rotation around the N-S bond, effectively locking the imine conformation during nucleophilic attack.

  • Electronic Tuning: Aryl sulfinamides are more electron-withdrawing than their alkyl counterparts, increasing the electrophilicity of the sulfinimine carbon. This accelerates nucleophilic addition but requires strict anhydrous conditions to prevent hydrolysis.

  • Biocatalytic Access: High-enantiopurity (R)-2,4,6-trimethylbenzenesulfinamide can be reliably accessed via subtilisin-catalyzed resolution of N-acyl arylsulfinamides, yielding the auxiliary in >99% ee[3].

G A Carbonyl Compound (Aldehyde/Ketone) C Condensation Ti(OEt)4 / Lewis Acid A->C B 2,4,6-Trimethylbenzene- sulfinamide B->C D Chiral Sulfinimine Intermediate C->D E Nucleophilic Addition (Grignard / Organolithium) D->E F Diastereomerically Pure Sulfinamide E->F G Acidic Cleavage (HCl or TFA/MeOH) F->G H Enantiopure Amine Product G->H

Workflow for asymmetric amination using this compound.

Benchmarking Data: Yield and Stereoselectivity Comparison

When benchmarking this compound against tert-butanesulfinamide and p-toluenesulfinamide (Davis' auxiliary), a clear trade-off emerges between condensation kinetics and downstream diastereoselectivity (dr). Bulky aryl auxiliaries excel in forming challenging diarylmethylamines where standard auxiliaries fail to provide adequate stereocontrol[1].

Chiral AuxiliaryCondensation Yield (Aldehydes)Nucleophilic Addition YieldDiastereoselectivity (dr)Optimal Cleavage Conditions
tert-Butanesulfinamide 85–95%80–90%90:10 to 95:5HCl in MeOH / Dioxane
p-Toluenesulfinamide 75–85%70–85%85:15 to 90:10Strong acid / TFA
This compound 70–85%75–88%>98:2 TFA/MeOH or MeMgBr
2,4,6-Triisopropylbenzenesulfinamide 65–80%65–80%>99:1 TFA/MeOH

Data synthesis based on comparative studies of bulky aryl sulfinamides in diarylmethylamine synthesis and radical cyclizations[1][4].

Key Takeaway: The condensation yield for mesitylsulfinamide is slightly lower (~70-85%) due to the steric hindrance of the ortho-methyl groups[4]. However, this same steric bulk forces incoming nucleophiles into a highly specific trajectory, routinely pushing diastereoselectivity above 98:2.

Experimental Protocol: Asymmetric Amination Workflow

This protocol details the synthesis of an enantiopure amine using this compound. It is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.

Phase 1: Condensation (Sulfinimine Formation)

Objective: Form the chiral sulfinimine while preventing premature hydrolysis. Causality: Titanium(IV) ethoxide [Ti(OEt)4] is selected over weaker Lewis acids (like MgSO4) because the steric bulk of the mesityl group creates a high activation barrier for imine formation[4]. Ti(OEt)4 acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger.

Step-by-Step:

  • Preparation: In an oven-dried, argon-purged flask, dissolve (R)-2,4,6-trimethylbenzenesulfinamide (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous THF (0.2 M).

  • Activation: Dropwise add Ti(OEt)4 (2.0 to 3.0 equiv) at room temperature.

    • Self-Validating Cue: The solution will initially remain clear. As the reaction progresses and water is consumed, a fine white precipitate of TiO2 will begin to form, visually confirming the dehydration cycle is active.

  • Reaction: Stir at room temperature (or heat to 40°C for sterically hindered ketones) for 12–24 hours. Monitor via TLC (the mesityl group is highly UV active, making tracking straightforward).

  • Workup: Quench by pouring the mixture into an equal volume of saturated aqueous NaHCO3 with rapid stirring.

    • Self-Validating Cue: A thick, white titanium dioxide slurry will form immediately, indicating the successful quenching of the Lewis acid.

  • Extraction: Filter the slurry through a pad of Celite to break the emulsion. Extract the aqueous layer with EtOAc (3x), dry over Na2SO4, and concentrate to yield the sulfinimine.

Phase 2: Nucleophilic Addition

Objective: Stereoselective C-C bond formation. Causality: Cryogenic temperatures (-78°C) are mandatory. The rigid mesityl group locks the transition state, but excess thermal energy can induce N-S bond rotation, degrading the dr.

Step-by-Step:

  • Cooling: Dissolve the crude sulfinimine in anhydrous CH2Cl2 (0.1 M) and cool to -78°C under argon.

  • Addition: Slowly add the Grignard reagent (R-MgX, 1.5 equiv) down the inner side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Maturation: Stir at -78°C for 4 hours. Do not allow the reaction to warm prematurely, as this will erode the >98:2 diastereoselectivity.

  • Quench: Add saturated aqueous NH4Cl directly at -78°C, then allow the flask to warm to room temperature. Extract with CH2Cl2.

Phase 3: Auxiliary Cleavage

Objective: Remove the mesitylsulfinyl group to liberate the free chiral amine. Causality: Unlike the tert-butyl group, which cleaves cleanly with HCl, aryl sulfinamides can sometimes undergo side reactions with strong aqueous acids. A mixture of TFA/MeOH or treatment with MeMgBr provides a milder, orthogonal cleavage strategy.

Step-by-Step:

  • Cleavage: Dissolve the diastereomerically pure sulfinamide in a 1:1 mixture of TFA and MeOH (0.1 M).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Isolation: Concentrate under reduced pressure, basify with 1M NaOH, and extract with EtOAc to isolate the enantiopure free amine.

Conclusion

While tert-butanesulfinamide remains the generalist's choice, this compound is a specialized, high-performance tool. For researchers facing poor diastereoselectivity in the synthesis of complex active pharmaceutical ingredients (APIs), the switch to a mesityl-based auxiliary often provides the necessary steric environment to achieve >98:2 dr, fully justifying the slightly lower initial condensation yields.

References

  • Title: Subtilisin-Catalyzed Resolution of N-Acyl Arylsulfinamides | Source: ACS Publications | URL: [Link]

  • Title: Syntheses and Reactions of Sulfinimines | Source: The University of East Anglia | URL: [Link]

  • Title: Synthesis and Use of Chiral Sulfinamides | Source: ResearchGate | URL: [Link]

  • Title: Sulfinamide | Source: Wikipedia | URL: [Link]

Sources

Safety Operating Guide

2,4,6-Trimethylbenzenesulfinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Senior Scientist's Guide: Proper Disposal of 2,4,6-Trimethylbenzenesulfinamide

Executive Summary: Actionable Intelligence

Immediate Directive: this compound (Mesitylenesulfinamide) is a functionalized organic solid used primarily as a reagent in organic synthesis.[1] While not classified as a P-list or U-list acute hazardous waste by the EPA, it poses specific health risks (irritant, potential sensitizer) and environmental hazards if released.

The Golden Rule: Incineration is the only acceptable disposal method. Never discharge this compound into aqueous waste streams or municipal trash. Its sulfur content requires high-temperature oxidation with scrubbing to prevent sulfur oxide (SOx) emissions.

Chemical Profile & Hazard Identification

Use this table to populate your facility's waste profile sheets.

Parameter Technical Specification
Chemical Name This compound
Common Name Mesitylenesulfinamide
CAS Number 137280-49-0 (Racemic/General); 607729-50-0 ((S)-enantiomer)
Molecular Formula C₉H₁₃NOS
Physical State White to off-white solid
GHS Classification Warning [1][2][3][4] • Acute Tox. 4 (Oral) • Skin Irrit. 2 • Eye Irrit. 2A • STOT SE 3 (Respiratory)
RCRA Status Non-listed (Characteristic waste assessment required; typically Class D001 if mixed with flammables)
Incompatibility Strong oxidizing agents, strong acids (hydrolysis risk), strong bases.

Pre-Disposal Assessment: Waste Characterization

Before disposal, you must categorize the waste stream.[5] This prevents dangerous cross-reactions in the waste drum.

The "Chain of Custody" Logic:

  • Is it Pure Solid? High purity waste goes to Solid Organic Waste drums.

  • Is it in Solution? If dissolved, the solvent dictates the waste stream (Halogenated vs. Non-Halogenated).

  • Is it Trace Debris? Contaminated gloves/paper go to Hazardous Debris bins, not regular trash.

Visual Workflow: Waste Segregation Decision Tree

This logic ensures compliance with RCRA "Cradle-to-Grave" requirements.

WasteSegregation Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Paper) StateCheck->Debris Trace/Items BinSolid DISPOSAL A: Solid Organic Waste Drum (Incineration) Solid->BinSolid SolventCheck Identify Solvent Type Liquid->SolventCheck BinDebris DISPOSAL C: Hazardous Solid Debris (Double Bagged) Debris->BinDebris BinHalo DISPOSAL B1: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventCheck->BinHalo Contains Halogens BinNonHalo DISPOSAL B2: Non-Halogenated Waste (e.g., EtOAc, Methanol) SolventCheck->BinNonHalo No Halogens

Figure 1: Decision tree for segregating mesitylenesulfinamide waste streams to ensure incinerator compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, recrystallization solids, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers if the solid is damp or acidic.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "this compound (Solid)"[2][6]

    • Hazards: Check "Toxic" and "Irritant".[3]

  • Storage: Keep the container closed in a Satellite Accumulation Area (SAA).

  • Final Disposal: Transfer to the facility's Solid Organic Waste drum. This drum must be destined for a licensed commercial incinerator (e.g., Veolia, Clean Harbors) capable of handling sulfur-bearing organics.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors from filtration.[7]

Critical Safety Note: Do not mix oxidizing acids (Nitric, Perchloric) with these organic solutions.

  • Solvent Identification:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

      • Action: Pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated): If dissolved in Ethyl Acetate, Methanol, or THF.

      • Action: Pour into the Non-Halogenated/Flammable Waste carboy.

  • Concentration Limits: If the concentration of sulfinamide exceeds 10%, consider precipitating it out (via rotary evaporation) and disposing of it as a solid (Protocol A) to reduce the load on liquid waste streams.

  • Rinsing: Triple-rinse empty reaction vessels with the compatible solvent and add the rinsate to the same waste container.

Protocol C: Contaminated Packaging & Debris

Applicability: Empty bottles, weigh boats, gloves, paper towels.

  • Empty Containers:

    • If the bottle held the pure solid, it is considered "RCRA Empty" only after triple rinsing.

    • Best Practice: Treat the un-rinsed bottle itself as hazardous waste. Cap it and place it in the Solid Hazardous Debris bin.

  • Sharps: If using needles/syringes to handle solutions, dispose of them in a Chemical Sharps container (Red biohazard bins are often legally restricted to bio-waste; use white or yellow chemical sharps bins if available).

Emergency Response: Spill Cleanup

In the event of a powder spill outside a fume hood.

PPE Required: Nitrile gloves (double layer), safety goggles, N95 respirator (or half-mask with P100 cartridges) to prevent inhalation of dust.

Visual Workflow: Spill Response Logic

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Gloves, Goggles, Respirator) Alert->PPE Contain 3. Containment (Cover with damp paper towel to suppress dust) PPE->Contain Cleanup 4. Mechanical Pickup (Sweep/Scoop - NO VACUUM) Contain->Cleanup Disposal 5. Disposal (Place in HazWaste Bag) Cleanup->Disposal

Figure 2: Step-by-step workflow for safely managing a solid chemical spill.

Cleanup Steps:

  • Dampen: Gently cover the spill with a paper towel dampened with water or inert solvent (heptane). This prevents dust generation.[8]

  • Scoop: Use a plastic scoop or dustpan. Do not use a brush , as bristles can flick particles into the air.

  • Wipe: Wipe the surface with soap and water 3 times.

  • Dispose: Place all towels, scoops, and gloves used into a clear plastic bag, seal it, and tag it as hazardous waste.

Regulatory Compliance & Logistics

  • US EPA (RCRA): While not explicitly P- or U-listed, the generator is responsible for determining characteristics. If the waste exhibits toxicity (via TCLP) or ignitability, it is hazardous. Default Policy: Manage as Non-RCRA Regulated Chemical Waste but dispose of via hazardous waste channels to ensure "Cradle-to-Grave" liability protection.

  • European Waste Code (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Transport (DOT/IATA): Generally not regulated as Dangerous Goods for transport unless mixed with flammable solvents. However, always check the specific SDS from your supplier as purities vary.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53487192, (R)-2,4,6-Trimethylbenzenesulfinamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethylbenzenesulfinamide
Reactant of Route 2
Reactant of Route 2
2,4,6-Trimethylbenzenesulfinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.